C188
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERPRDYPKVDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C188-9: A Technical Guide to a Novel STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling, making it a compelling target for cancer therapy. C188-9 (also known as TTI-101) is a potent, orally bioavailable small molecule inhibitor of STAT3. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound-9, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological activity.
Discovery and Development
This compound-9 was identified through a hit-to-lead optimization program based on the scaffold of an earlier STAT3 inhibitor, this compound. The development of this compound-9 represented a significant improvement in potency and drug-like properties.[1] This binaphthol-sulfonamide-based compound was designed to specifically target the STAT3 protein, a key node in cellular signaling pathways that is frequently dysregulated in cancer.[2]
Mechanism of Action
This compound-9 functions as a direct inhibitor of STAT3 by binding with high affinity to the phosphotyrosyl peptide binding site within the Src Homology 2 (SH2) domain of the STAT3 protein.[2][3][4] This interaction is crucial as the SH2 domain is responsible for the dimerization of STAT3 monomers upon their phosphorylation by upstream kinases such as Janus kinases (JAKs). By occupying this binding site, this compound-9 prevents the formation of STAT3 homodimers, a critical step for its subsequent nuclear translocation and transcriptional activity.[2][4] Consequently, this compound-9 blocks STAT3-mediated gene expression, which includes a variety of genes involved in cell proliferation, survival, and angiogenesis.[2]
Signaling Pathway
The canonical STAT3 signaling pathway is initiated by cytokines and growth factors binding to their cell surface receptors, leading to the activation of associated JAKs. JAKs then phosphorylate STAT3, promoting its dimerization, nuclear import, and binding to the promoters of target genes. This compound-9 intervenes by preventing the initial dimerization step.
Downstream targets of the STAT3 signaling pathway that are downregulated by this compound-9 treatment include key proteins involved in oncogenesis such as c-Myc, Bcl-2, and Bcl-xL, as well as the pro-survival protein survivin and the cell cycle regulator Cyclin D1.[5]
Quantitative Data
The inhibitory activity of this compound-9 has been quantified across various assays and cell lines.
Table 1: Binding Affinity and Inhibitory Constants
| Parameter | Value | Assay Method | Reference |
| Kd | 4.7 nM | Microscale Thermophoresis | [6] |
| Ki | 136 nM | STAT3 SH2 Domain Binding | [3] |
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 3.2 | Anchorage-dependent growth | [1] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 10.6 | pSTAT3 reduction | [1] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | 3.06 - 52.44 | Anchorage-dependent growth | [7] |
| Various AML lines | Acute Myeloid Leukemia | 4 - 7 | STAT3 activation | [6] |
| Primary AML samples | Acute Myeloid Leukemia | 8 - 18 | STAT3 activation | [6] |
| MBA-MD-231 | Breast Cancer | ~10 | Cell viability | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings.
STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding of this compound-9 to the STAT3 SH2 domain.
Protocol:
-
Reagents: Purified, full-length recombinant STAT3 protein; a fluorescently labeled phosphotyrosine (pY) peptide that mimics the STAT3 binding site on a partner protein (e.g., from the EGFR).
-
Procedure:
-
In a microplate, incubate a constant concentration of the fluorescently labeled pY-peptide with a constant concentration of the STAT3 protein.
-
Add serial dilutions of this compound-9 to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Principle: The binding of the large STAT3 protein to the small fluorescent peptide results in a high polarization signal. This compound-9 competes with the peptide for binding to the STAT3 SH2 domain, displacing the peptide and causing a decrease in the polarization signal.
-
Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound-9 to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines the evaluation of this compound-9's antitumor efficacy in a mouse model.
Protocol (Example for NSCLC):
-
Cell Line and Animal Model: A549 human non-small cell lung cancer cells are cultured and harvested. Athymic nude mice (5-6 weeks old) are used as the host.[7]
-
Tumor Implantation: 3x106 A549 cells are suspended in serum-free media and injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average size of approximately 100 mm3. Mice are then randomized into treatment and control groups.[7]
-
Drug Administration:
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as measuring levels of pSTAT3 and downstream target gene expression.[7]
-
Clinical Development
This compound-9, under the designation TTI-101, has advanced to clinical trials.
Phase 1 Trial
A Phase 1 study of TTI-101 was conducted in patients with advanced solid tumors. The trial evaluated the safety, tolerability, and pharmacokinetics of orally administered TTI-101.
Phase 2 Trials
Following the promising results from the Phase 1 trial, Phase 2 clinical trials have been initiated to evaluate the efficacy of TTI-101 in specific cancer types, including hepatocellular carcinoma.[8] Another Phase 2 trial is investigating TTI-101 in patients with idiopathic pulmonary fibrosis.[9][10] The primary endpoints for the oncology trials typically include objective response rate, while safety and changes in lung function are key endpoints for the fibrosis study.[4][9]
Conclusion
This compound-9 (TTI-101) is a promising, potent, and specific inhibitor of STAT3 with a well-defined mechanism of action. Preclinical studies have demonstrated its efficacy in various cancer models, and it has shown a manageable safety profile in early clinical trials. Ongoing Phase 2 studies will further elucidate its therapeutic potential in oncology and fibrotic diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians interested in the development and application of this novel therapeutic agent.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. novacurabioai.com [novacurabioai.com]
- 5. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Tvardi Therapeutics Announces Completion of Enrollment in Phase 2 Clinical Trial of TTI-101 in Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 10. Tvardi Therapeutics Announces Phase 2 Trial of STAT3 Inhibitor TTI-101 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]
The STAT3 Signaling Pathway: A Therapeutic Target for C188 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that acts as a cytoplasmic transcription factor.[1][2] It is a central node for numerous signaling pathways initiated by cytokines and growth factors, such as interleukins (e.g., IL-6) and epidermal growth factor (EGF).[3][4][5] Upon activation, STAT3 plays a pivotal role in a wide array of cellular processes, including proliferation, survival, differentiation, and immune modulation.[1][2] While transient STAT3 activation is essential for normal physiological functions like immune responses and wound healing, its persistent or aberrant activation is a hallmark of many human cancers.[1][6] Constitutively active STAT3 promotes tumorigenesis by driving the expression of genes involved in cell cycle progression, angiogenesis, metastasis, and suppression of anti-tumor immunity, making it a compelling target for cancer therapy.[7][8][9][10][11][12]
The Canonical STAT3 Signaling Pathway
The most well-characterized route for STAT3 activation is the canonical Janus kinase (JAK)-STAT pathway. This cascade is initiated when a cytokine, such as IL-6, binds to its corresponding receptor on the cell surface.
-
Receptor Activation & JAK Phosphorylation : Ligand binding induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This allows the JAKs to phosphorylate each other, becoming fully active.
-
STAT3 Recruitment and Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 domain of cytoplasmic STAT3 monomers.[10] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue, Tyr705.[3][6][13][14]
-
Dimerization and Nuclear Translocation : This phosphorylation event causes STAT3 monomers to dissociate from the receptor and form stable homodimers (or heterodimers with other STAT proteins, like STAT1) through reciprocal phosphotyrosine-SH2 domain interactions.[5][6]
-
DNA Binding and Gene Transcription : The activated STAT3 dimer translocates into the nucleus, where it binds to specific DNA response elements (e.g., sis-inducible element - SIE) in the promoters of target genes.[6][15] This binding initiates the transcription of genes crucial for cell survival (e.g., Bcl-xL, Bcl-2), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[6][11]
Under normal physiological conditions, STAT3 signaling is tightly regulated by negative feedback mechanisms, including Suppressors of Cytokine Signaling (SOCS) and Protein Inhibitors of Activated STATs (PIAS).[6][13]
C188: A Small-Molecule Inhibitor of STAT3
This compound-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of STAT3.[4][12][16] It is a binaphthol-sulfonamide-based compound designed to directly target the STAT3 protein, rather than upstream kinases like JAK or Src.[4][9][12]
The mechanism of action of this compound-9 involves specific, high-affinity binding to the Src homology 2 (SH2) domain of STAT3.[4][9][12] The SH2 domain is crucial for the activation cascade, as it recognizes and binds to phosphotyrosine residues on activated cytokine receptors and, critically, is required for the dimerization of phosphorylated STAT3 monomers. By competitively occupying the phosphotyrosyl peptide binding site within the SH2 domain, this compound-9 effectively blocks the recruitment of STAT3 to the receptor complex and, more importantly, prevents the formation of active STAT3 dimers.[9][12] This inhibition of dimerization is the key step that halts the signaling cascade, preventing nuclear translocation and subsequent gene transcription.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. biocompare.com [biocompare.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. benchchem.com [benchchem.com]
C188-9 as a Chemical Probe for STAT3 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cellular signaling, its activation is transient. However, STAT3 is constitutively activated in a wide array of human cancers, where it plays a pivotal role in tumor progression, metastasis, immune evasion, and resistance to therapy.[2][3] This has made STAT3 an attractive and high-priority target for cancer drug development.[3]
C188-9 (also known as TTI-101) is a potent, orally bioavailable, small-molecule inhibitor of STAT3.[2][4] It was identified through a hit-to-lead program based on the scaffold of a previously identified STAT3 inhibitor, this compound.[5] this compound-9 has demonstrated significant improvements over its predecessor in its ability to inhibit STAT3 activity and has shown promise in preclinical studies across various cancer types, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[5][6][7] This guide provides a comprehensive technical overview of this compound-9, its mechanism of action, key experimental data, and protocols for its use as a chemical probe to investigate STAT3 function.
Mechanism of Action
This compound-9 functions as a direct inhibitor of STAT3 by targeting its Src Homology 2 (SH2) domain.[2][4] The SH2 domain is crucial for STAT3 function, as it mediates the binding of STAT3 to phosphorylated tyrosine residues on upstream activators like Janus kinases (JAKs) and receptor tyrosine kinases (RTKs).[2][8]
Upon activation by cytokines or growth factors, STAT3 is recruited to the receptor complex and phosphorylated at a critical tyrosine residue (Tyr705).[9][10] This phosphorylation event allows STAT3 monomers to dimerize through reciprocal SH2 domain-phosphotyrosine interactions.[9] The resulting STAT3 dimer then translocates to the nucleus, binds to specific DNA promoter regions, and activates the transcription of target genes involved in oncogenesis.[2][8]
This compound-9 competitively binds to the phosphotyrosyl peptide binding site within the STAT3 SH2 domain.[2][11] This binding action physically obstructs the recruitment of STAT3 to activated receptors and prevents its subsequent phosphorylation and activation.[2] By inhibiting this initial activation step, this compound-9 effectively blocks STAT3 dimerization, nuclear translocation, and downstream gene regulation.[2] Importantly, studies have shown that this compound-9 does not inhibit upstream kinases such as JAK or Src, highlighting its specificity for STAT3.[4]
Quantitative Data
The efficacy and properties of this compound-9 have been quantified across various assays. The following tables summarize key data points for easy comparison.
Table 1: Binding Affinity and Inhibitory Constants
| Parameter | Value | Assay Method | Source |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | [3][4] |
| Inhibitory Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding | [4][11] |
| Inhibitory Constant (Ki) | 12.4 nM | pY-Peptide Ligand Binding | [3] |
Table 2: In Vitro Inhibitory Activity (IC50)
| Cell Line/Condition | Assay Type | IC50 Value | Source |
| UM-SCC-17B (HNSCC) | Constitutive pSTAT3 Inhibition (24h) | 10.6 ± 0.7 µM | [5] |
| UM-SCC-17B (HNSCC) | Anchorage-Dependent Growth | 3.2 µM | [5] |
| G-CSF-induced pSTAT3 | Phosphoflow Analysis | 3.3 - 10.5 µM | [5] |
| Human AML Cell Lines | G-CSF-induced STAT3 Phosphorylation | 4.1 - 8.3 µM | [7] |
| Primary Pediatric AML | G-CSF-induced STAT3 Phosphorylation | 8 - 18 µM | [7][11] |
| Human NSCLC Cell Lines | Anchorage-Dependent Growth (72h) | 3.06 - 52.44 µM | [6] |
| Human NSCLC Cell Lines | Anchorage-Independent Growth (72h) | 0.86 - 11.66 µM | [6] |
| Huh7 (Hepatoma) | Cell Viability (48h) | 11.27 µM | [4][11] |
| HepG2 (Hepatoma) | Cell Viability | 10.19 µM | [11] |
| PLC/PRF/5 (Hepatoma) | Cell Viability | 11.83 µM | [11] |
Table 3: Pharmacokinetic and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 471.52 g/mol | [4][7] |
| Molecular Formula | C₂₇H₂₁NO₅S | [7][11] |
| Log P | 5.2 | [5] |
| Aqueous Solubility | 13.1 µM | [5] |
| Oral Bioavailability | Good (demonstrated in mice) | [4][5] |
| Maximum Tolerated Dose | 100 mg/kg/day (in mice for 14 days) | [5] |
| Tumor Accumulation | Concentrated in tumors (nearly 3-fold vs. plasma) | [4][5] |
Visualizing Pathways and Workflows
STAT3 Signaling Pathway
Caption: Canonical JAK-STAT3 signaling pathway.
Mechanism of this compound-9 Inhibition
Caption: this compound-9 inhibits STAT3 by binding to the SH2 domain.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize this compound-9.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the dissociation constant (Kd) of this compound-9 binding to STAT3.
-
Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which can be quantified.
-
Methodology:
-
Protein Labeling: Purified recombinant STAT3 protein (e.g., residues 127-722) is fluorescently labeled according to the manufacturer's protocol (e.g., using a RED-NHS dye).[12]
-
Sample Preparation: A constant concentration of labeled STAT3 (e.g., 80-200 nM) is incubated with a serial dilution of this compound-9 (e.g., from low nM to high µM) in MST buffer (e.g., 50 mmol/L HEPES, pH 7.0, 500 mmol/L NaCl, 0.01% NP40).[12][13]
-
MST Measurement: Samples are loaded into capillaries and analyzed using an MST instrument (e.g., Monolith NT.115). An infrared laser creates a temperature gradient, and the fluorescence is measured before and during heating.
-
Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the this compound-9 concentration. The data is fitted to a binding model to calculate the Kd.[13]
-
Inhibition of STAT3 Phosphorylation (Western Blot)
-
Objective: To measure the IC50 of this compound-9 for inhibiting STAT3 phosphorylation in cells.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with constitutive STAT3 activation (e.g., UM-SCC-17B) or cells stimulated with a cytokine (e.g., G-CSF) are seeded and allowed to adhere.[5] The cells are then treated with a range of this compound-9 concentrations (e.g., 0.1 to 30 µM) for a specified duration (e.g., 4-24 hours).[4][5]
-
Protein Extraction: After treatment, cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification: Total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein lysate are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (pSTAT3 Tyr705) and total STAT3 (tSTAT3). A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence. Band intensities are quantified using densitometry software. The ratio of pSTAT3 to tSTAT3 is calculated and normalized to the vehicle-treated control. The IC50 value is determined by plotting the percent inhibition against the log of this compound-9 concentration.
-
Cell Viability and Growth Assays
-
Objective: To determine the effect of this compound-9 on cancer cell proliferation and survival.
-
Methodology (Anchorage-Dependent Growth):
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound-9 for a set period (e.g., 72 hours).[6]
-
Cell viability is assessed using assays like MTT, which measures mitochondrial metabolic activity. The absorbance is read on a plate reader.
-
Results are expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.[6]
-
-
Methodology (Anchorage-Independent Growth - Soft Agar (B569324) Assay):
-
A base layer of agar in culture medium is prepared in 6-well plates.
-
Cells are suspended in a top layer of lower-concentration agar containing various concentrations of this compound-9 and plated over the base layer.
-
Plates are incubated for 2-3 weeks to allow for colony formation.
-
Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies are compared to the vehicle control to assess inhibition of anchorage-independent growth.[5]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound-9 in a living organism.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., UM-SCC-17B or A549) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[5][6]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound-9). This compound-9 is administered, often orally or via intraperitoneal injection, at a specified dose (e.g., 50-100 mg/kg) and schedule.[5][14]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.[6] Tumor tissue can be used for further analysis, such as Western blotting for pSTAT3 levels or RNA sequencing to assess changes in gene expression.[5][6]
-
Summary of Efficacy and Selectivity
In Vitro Efficacy
This compound-9 demonstrates potent activity across a range of cancer cell lines. In HNSCC, it is more effective than its parent compound, this compound, at reducing constitutive pSTAT3 levels and inhibiting both anchorage-dependent and independent growth.[5] In NSCLC cells, this compound-9 treatment reduces pSTAT3 levels and decreases the expression of downstream STAT3 target genes that promote survival, such as Bcl-2, Bcl-xL, and Survivin.[6] Furthermore, it effectively induces apoptosis in AML cell lines and primary patient samples.[11][15]
In Vivo Efficacy
Animal studies have corroborated the in vitro findings. In nude mice bearing HNSCC xenografts, treatment with this compound-9, but not this compound, successfully prevented tumor growth.[4][5] Similarly, in NSCLC xenograft models, this compound-9 treatment significantly reduced tumor volume and weight, which correlated with a reduction in pSTAT3 levels within the tumor tissue.[6] The compound is well-tolerated in mice, shows good oral bioavailability, and has been found to concentrate in tumors, making it a promising candidate for clinical development.[4][5]
Gene Regulation and Selectivity
RNA sequencing analysis of HNSCC tumor xenografts revealed that this compound-9 significantly alters the expression of STAT3-regulated genes involved in oncogenesis.[5] this compound-9 treatment led to the downregulation of a majority (63%) of genes known to be upregulated by STAT3.[5][15] Interestingly, the compound also affects genes regulated by STAT1, suggesting it may have activity against this closely related family member as well.[5] However, selectivity studies in AML cells indicated that while this compound-9 inhibited several other phosphoproteins at a 10 µM concentration, its primary activity is directed against STAT3, with minimal impact on kinases in the ERK and AKT pathways.[7]
Conclusion
This compound-9 is a high-affinity, specific, and potent small-molecule inhibitor of STAT3. Its well-characterized mechanism of action—targeting the SH2 domain to prevent STAT3 activation—along with its favorable pharmacokinetic profile and demonstrated efficacy in preclinical cancer models, establishes it as an invaluable chemical probe for elucidating the complex roles of STAT3 signaling in both normal physiology and disease. The comprehensive data and detailed protocols provided in this guide serve as a resource for researchers aiming to utilize this compound-9 to further investigate STAT3 function and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. STAT3 Inhibitor XIII, this compound-9 The Stat3 Inhibitor XIII, this compound-9 controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 432001-19-9 [sigmaaldrich.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
The Pharmacodynamics of C188-9: A Technical Guide for Researchers
An in-depth examination of the mechanism of action, target engagement, and cellular effects of the novel STAT3 inhibitor, C188-9.
This compound-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Extensive preclinical research has demonstrated its efficacy in various cancer models and other diseases driven by aberrant STAT3 signaling. This guide provides a detailed overview of the pharmacodynamics of this compound-9, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound-9 exerts its inhibitory effect by directly targeting the STAT3 protein. Specifically, it binds with high affinity to the Src homology 2 (SH2) domain of STAT3.[2][3] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphorylated tyrosine residues on upstream kinases, such as Janus kinases (JAKs), and on cytokine and growth factor receptors. This binding event is a prerequisite for the subsequent phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor.
By competitively binding to the phosphotyrosine-binding pocket of the SH2 domain, this compound-9 effectively blocks the recruitment of STAT3 to its activating partners.[2][3] This prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue (pSTAT3), thereby inhibiting its activation.[4] Consequently, the downstream signaling cascade mediated by STAT3 is suppressed, leading to the modulation of genes involved in cell proliferation, survival, and other oncogenic processes.[1][5] It is noteworthy that this compound-9 does not inhibit upstream kinases like JAK or Src.[2]
Quantitative Pharmacodynamic Parameters
The following tables summarize the key quantitative data characterizing the pharmacodynamic profile of this compound-9.
Table 1: Binding Affinity and Inhibitory Potency of this compound-9
| Parameter | Value | Assay Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Recombinant STAT3 | [1][2] |
| Inhibition of STAT3-pY-peptide binding (IC50) | 136 nM (Ki) | Not Specified | Cell-free | [2] |
| Inhibition of G-CSF-induced pSTAT3 (IC50) | 3.7 µM | Luminex | Not Specified | [1] |
| Inhibition of constitutive pSTAT3 (IC50) | 10.6 ± 0.7 µM | Not Specified | UM-SCC-17B | [1] |
| Inhibition of anchorage-dependent growth (IC50) | 3.2 µM | Not Specified | UM-SCC-17B | [1] |
| Inhibition of G-CSF-induced STAT3 Tyr705 phosphorylation (IC50) | 4.1 to 8.3 µM | Not Specified | 6 human AML cell lines | [6] |
| Induction of apoptosis (EC50) | 8.4 to 43.6 µM | Annexin V-PE staining | 7 AML cell lines | [6] |
Table 2: In Vivo Efficacy of this compound-9
| Animal Model | Dosing Regimen | Outcome | Reference |
| UM-SCC-17B HNSCC Xenografts (nude mice) | 100 mg/kg, i.p., 5 times a week | Prevented tumor xenograft growth | [1] |
| A549 NSCLC Xenografts (mice) | Not specified | Reduced tumor volume and weight by 50% | [5] |
| Thermal Burn-Induced Muscle Wasting (mice) | 50 mg/kg, i.p. | Reduced activation of STAT3 and ubiquitin-proteasome pathways, reversing muscle atrophy | [7] |
| Chronic Kidney Disease-Induced Muscle Proteolysis (rats) | 100 mg/kg/day for 7 days | Suppressed activated STAT3 and improved muscle grip strength | [8] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound-9 to STAT3.
Protocol:
-
Fluorescently label recombinant STAT3 protein (amino acid residues 127-722).
-
Prepare a series of dilutions of this compound-9 (e.g., 0.305 to 10,000 nM).
-
Incubate a constant concentration of fluorescently labeled STAT3 (e.g., 80 nM) with the varying concentrations of this compound-9.
-
Load the samples into capillaries.
-
Measure the fluorescence before and after the application of an infrared laser using an MST instrument.
-
The change in fluorescence, indicative of thermophoresis, is plotted against the ligand concentration to determine the dissociation constant (Kd).[1][9]
Luminex Assay for pSTAT3 Inhibition
Objective: To quantify the inhibition of cytokine-induced STAT3 phosphorylation by this compound-9.
Protocol:
-
Culture cells (e.g., HNSCC cell lines) and treat with various concentrations of this compound-9 for a specified time (e.g., 24 hours).
-
Stimulate the cells with a cytokine, such as Granulocyte-Colony Stimulating Factor (G-CSF), to induce STAT3 phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Use a Luminex bead-based assay with specific antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.
-
Incubate the cell lysates with the antibody-coupled beads.
-
Analyze the samples using a Luminex instrument to quantify the levels of pSTAT3 and total STAT3.
-
Calculate the IC50 value, which represents the concentration of this compound-9 that inhibits 50% of the cytokine-induced pSTAT3.[1][10]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound-9 in a living organism.
Protocol:
-
Inject cancer cells (e.g., 1.5 × 10^6 UM-SCC-17B cells) into the appropriate site (e.g., tongue) of immunocompromised mice (e.g., athymic nude mice).
-
Allow tumors to establish to a certain volume (e.g., ~15-20 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound-9 (e.g., 100 mg/kg) or vehicle control (e.g., DMSO) via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., 5 times a week).
-
Measure tumor volumes regularly (e.g., twice weekly).
-
At the end of the study, sacrifice the mice and harvest the tumors for further analysis (e.g., Western blot for pSTAT3, RNA sequencing).[1]
Visualizing the Pharmacodynamics of this compound-9
The following diagrams illustrate the signaling pathways affected by this compound-9 and a typical experimental workflow.
Caption: this compound-9 inhibits the STAT3 signaling pathway.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Inhibitor XIII, this compound-9 The Stat3 Inhibitor XIII, this compound-9 controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Frontiers | this compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 8. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tvarditherapeutics.com [tvarditherapeutics.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture with C188-9, a STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It selectively targets the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling, which is crucial for the proliferation, survival, and angiogenesis of many cancer cells. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous malignancies, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the in vitro use of this compound-9, including cell culture, treatment, and analysis of its effects on cancer cell lines.
Data Presentation
Table 1: this compound-9 Inhibitory Concentrations in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/EC50 (µM) | Incubation Time (h) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 10.6 ± 0.7 | 24 | [1] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma (HNSCC) | Anchorage-Dependent Growth | 3.2 | 24 | [1] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 22.8 ± 6.3 | Not Specified | |
| SCC-61 | Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | 21.5 ± 7.1 | Not Specified | |
| AML cell lines | Acute Myeloid Leukemia (AML) | STAT3 Activation Inhibition | 4-7 | Not Specified | [2] |
| Primary AML samples | Acute Myeloid Leukemia (AML) | STAT3 Activation Inhibition | 8-18 | Not Specified | [2] |
| Primary AML samples | Acute Myeloid Leukemia (AML) | Apoptosis Induction (EC50) | 6 to >50 | 24 | [2] |
| MBA-MD-231 | Breast Cancer | Cell Viability | ~10 | Not Specified | [3] |
| Huh7 | Hepatocellular Carcinoma | Cell Viability | 11.27 | 48 | [4] |
Experimental Protocols
Preparation of this compound-9 Stock and Working Solutions
1.1. Materials:
-
This compound-9 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
1.2. Protocol for 10 mM Stock Solution:
-
This compound-9 is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound-9 powder in sterile DMSO. For example, for 1 mg of this compound-9 (MW: 471.5 g/mol ), add 212 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
1.3. Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound-9 stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix well by gentle pipetting before adding to the cells. Always prepare fresh working solutions for each experiment.
Cell Culture and this compound-9 Treatment
2.1. General Cell Culture Conditions:
-
Maintain sterile conditions throughout all cell culture procedures.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
2.2. Cell Line-Specific Protocols:
2.2.1. UM-SCC-17B (Head and Neck Squamous Cell Carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052).
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a suitable enzyme (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 split ratio.[5][6]
-
This compound-9 Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound-9 or vehicle control (DMSO). Incubate for the specified duration (e.g., 24 hours).[1]
2.2.2. Acute Myeloid Leukemia (AML) Cell Lines (e.g., HL-60, THP-1)
-
Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7] For some lines like AML-193, Iscove's modified Dulbecco's medium with specific growth factors (e.g., GM-CSF) may be required.
-
Passaging: These are suspension cells. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium or splitting the culture.[7]
-
This compound-9 Treatment: Adjust the cell density to the desired concentration in fresh medium containing this compound-9 or vehicle control. Incubate for the specified duration.
2.2.3. MDA-MB-231 (Breast Cancer)
-
Culture Medium: Leibovitz's L-15 Medium with 10% FBS and 1% penicillin-streptomycin for culture in a CO2-free environment, or DMEM with 10% FBS and 1% penicillin-streptomycin for culture in a 5% CO2 incubator.[8][9]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed at a 1:2 to 1:4 split ratio.[8]
-
This compound-9 Treatment: Seed cells and allow them to adhere. Treat with this compound-9-containing medium for the desired time. A concentration of 10 µM has been shown to be effective in suppressing MDA-MB-231 cell viability.[3]
Western Blot for Phospho-STAT3 (pSTAT3)
3.1. Protocol:
-
After this compound-9 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize pSTAT3 levels to total STAT3 or a loading control like GAPDH or β-actin.
Cell Viability Assay (MTT or CCK-8)
4.1. Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound-9 concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
For MTT assays, add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
5.1. Protocol:
-
Treat cells with this compound-9 or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Cryopreservation of this compound-9 Treated Cells
Currently, there are no specific published protocols for the cryopreservation of cells pre-treated with this compound-9. The presence of a small molecule inhibitor could potentially affect cell viability upon thawing. Therefore, it is recommended to follow standard cryopreservation procedures with a note of caution and to validate the recovery and characteristics of the thawed cells. The use of ice recrystallization inhibitors in the cryopreservation medium could be explored to potentially improve post-thaw viability.[10][11][12]
6.1. General Protocol:
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a cryopreservation medium consisting of complete culture medium supplemented with 10% FBS and 10% DMSO at a concentration of 1-5 x 10^6 cells/mL.
-
Transfer the cell suspension to cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours.
-
For long-term storage, transfer the vials to a liquid nitrogen tank.
Visualizations
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for in vitro this compound-9 studies.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ubigene.us [ubigene.us]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for C188-9
Compound: C188-9 (also known as TTI-101) CAS Number: 432001-19-9 Molecular Formula: C₂₇H₂₁NO₅S Molecular Weight: 471.52 g/mol
Introduction
This compound-9 is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] It functions by binding to the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, which in turn prevents STAT3 activation and downstream signaling.[1][2][5] Abnormal STAT3 activation is implicated in the progression of various cancers, making this compound-9 a valuable tool for research in oncology and other related fields.[4] This document provides detailed protocols for the dissolution and storage of this compound-9 for research purposes.
Data Presentation: Solubility and Storage
The following table summarizes the solubility and recommended storage conditions for this compound-9.
| Parameter | Condition | Notes |
| Solubility | ||
| In DMSO | Up to 180 mg/mL (381.74 mM) with warming and ultrasonication.[2] 94 mg/mL (199.35 mM) is also reported.[2] 60 mg/mL (127.25 mM) with sonication is another reported value.[6] 10 mg/mL is also achievable.[1] | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2] |
| In DMF | 10 mg/mL[1] | |
| In Ethanol | 2 mg/mL to 6 mg/mL[2] | |
| In Water | Insoluble[2][7] | |
| In DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1] | This provides a starting point for preparing aqueous working solutions. |
| In Vivo Formulation | 6 mg/mL (12.72 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6] 4.7 mg/mL (9.97 mM) in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O.[7] | For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[3] The mixed solution should be used immediately for optimal results.[7] |
| Storage | ||
| Solid (Powder) | -20°C for up to 3-4 years.[1][2][6][7] Can be stored under nitrogen.[6] | Shipped at room temperature in the continental US.[1] |
| In Solvent | -80°C for up to 1 year.[2][6][7] -20°C for up to 1 month[2][3] or up to 6 months. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Protect from light when in solvent.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound-9 in DMSO.
Materials:
-
This compound-9 powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator or water bath set to 50°C (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound-9 powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 47.15 mg of this compound-9 (Molecular Weight = 471.52 g/mol ).
-
Adding Solvent: Add the calculated volume of fresh DMSO to the vial containing the this compound-9 powder. For 47.15 mg, add 1 mL of DMSO.
-
Dissolution:
-
Storage:
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution for use in cell culture.
Materials:
-
This compound-9 stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound-9 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of cell culture medium).
-
-
Application to Cells: Add the prepared working solutions to your cell cultures. For instance, in studies with AML cell lines, cells are often treated for 24 hours with this compound-9 for apoptosis analysis.[3][6]
Protocol 3: Preparation of an In Vivo Formulation
This protocol outlines the preparation of a formulation suitable for intraperitoneal (i.p.) injection in mice. This formulation should be prepared fresh before each use.[3]
Materials:
-
This compound-9 powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure:
This procedure is adapted for a final concentration of approximately 4.7 mg/mL.[7]
-
Prepare a DMSO Stock: Prepare a clarified stock solution of this compound-9 in DMSO (e.g., 94 mg/mL as described in some datasheets).[2][7]
-
Sequential Addition of Solvents: The key to this formulation is the sequential addition and mixing of the components. For a 1 mL final volume:
-
To 400 µL of PEG300, add 50 µL of the 94 mg/mL this compound-9 DMSO stock solution. Mix until the solution is clear.
-
To the above mixture, add 50 µL of Tween 80. Mix again until the solution is clear.
-
Finally, add 500 µL of ddH₂O (or saline) to bring the total volume to 1 mL. Mix thoroughly.
-
-
Use Immediately: The resulting mixed solution should be used immediately for optimal results.[7]
Mandatory Visualizations
Caption: Signaling pathway showing this compound-9 inhibition of STAT3 phosphorylation and subsequent downstream events.
Caption: Experimental workflow for preparing this compound-9 solutions for in vitro cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 7. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for C188-9 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utilization of C188-9, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in various in vivo mouse models. The following sections detail the typical dosages, administration routes, and experimental protocols derived from preclinical studies. Quantitative data from multiple studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound-9's application in preclinical research.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, and differentiation. Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly cancer and inflammatory conditions. This compound-9 (also known as TTI-101) is a specific inhibitor that targets the SH2 domain of STAT3, preventing its activation and subsequent downstream signaling.[1][2] Its efficacy in various preclinical models has positioned it as a promising therapeutic agent. These notes are intended to guide researchers in designing and executing in vivo studies using this compound-9 in mouse models.
This compound-9 Dosage and Administration in Mouse Models
A summary of dosages and administration routes for this compound-9 in different mouse models is presented in Table 1. The selection of a specific dose and route is dependent on the mouse model and the research question being addressed.
| Mouse Model | Dosage | Administration Route | Frequency | Key Findings |
| Thermal Burn Injury | 50 mg/kg | Intraperitoneal (IP) | Every 24 hours | Reduced skeletal muscle atrophy and improved grip strength.[3][4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | 50 mg/kg/day or 100 mg/kg | Intraperitoneal (IP) | 5 times a week | Prevented tumor xenograft growth.[5] |
| Non-Small Cell Lung Cancer (NSCLC) A549 Xenograft | Not specified, but treatment blocked tumor growth | Intraperitoneal (IP) | Daily for 3 weeks | Blocked tumor growth and reduced pSTAT3 levels.[6] |
| Hepatocellular Carcinoma | 100 mg/kg | Not specified | Not specified | Reduced hepatic macro- and microsteatosis and the development of hepatocellular carcinomas.[1] |
| Cancer Cachexia (Lewis Lung Carcinoma) | 12.5 mg/kg | Not specified | Not specified | Increased muscle fiber size.[1] |
| Breast Cancer CDX Model | Not specified, but treatment reduced tumor growth | Not specified | Not specified | Reduced tumor growth, especially in combination with Paclitaxel.[7] |
Table 1: Summary of this compound-9 Dosage and Administration in Various In Vivo Mouse Models
Experimental Protocols
Preparation of this compound-9 for In Vivo Administration
For intraperitoneal injections, this compound-9 can be formulated in a vehicle consisting of 5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO.[3] Another described vehicle for intraperitoneal administration is a mixture of PEG300, Tween80, and ddH2O.[8] To prepare a 1 mL working solution using the latter method, 50 μL of a 94 mg/mL stock solution in DMSO is added to 400 μL of PEG300, mixed, followed by the addition of 50 μL of Tween80, and finally brought to a 1 mL volume with 500 μL of ddH2O.[8] It is recommended to use the mixed solution immediately.[8]
Tumor Xenograft Model Protocol (HNSCC Example)
This protocol is based on studies with radioresistant head and neck squamous cell carcinoma (HNSCC) xenografts.[5]
-
Cell Culture: UM-SCC-17B cells, a radioresistant HNSCC line, are cultured under standard conditions.
-
Animal Model: Athymic nude mice (8-10 weeks old, male) are used.
-
Tumor Cell Inoculation: 1.5 x 10^6 UM-SCC-17B cells are injected into the tongues of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to establish. Once the average tumor volume reaches approximately 15-20 mm³, mice are randomized into treatment and control groups (typically 5 mice per group).
-
Treatment Administration:
-
This compound-9 Group: Administer this compound-9 at a dose of 50 mg/kg or 100 mg/kg via intraperitoneal injection, five times a week.
-
Vehicle Control Group: Administer the vehicle (e.g., DMSO) following the same schedule.
-
-
Tumor Volume Measurement: Tumor volumes are measured twice weekly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, such as determining the levels of phosphorylated STAT3 (pSTAT3) to confirm target engagement.
Thermal Burn Injury Model Protocol
This protocol is based on a study investigating the effect of this compound-9 on burn-induced muscle wasting.[3][9]
-
Animal Model: Wild-type C57BL/6 mice (12-16 weeks old, male) are used.
-
Burn Injury Induction: A third-degree burn is administered to the mice. A sham-burn group serves as a control.
-
Treatment Administration:
-
One hour after the burn injury, mice are given an intraperitoneal injection of either this compound-9 (50 mg/kg) or the vehicle (5% wt/vol dextrose in distilled water containing 5% vol/vol DMSO).
-
The injections are repeated every 24 hours until the end of the experiment.
-
-
Outcome Assessment (at 3 days post-injury):
-
Functional Assessment: Grip strength is measured.
-
Physiological Assessment: Body weight and tibialis anterior (TA) muscle weight are recorded.
-
Histological Analysis: TA muscle sections are stained with H&E to quantify muscle fiber cross-sectional area.
-
Biochemical Analysis: Plasma levels of inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA. Western blotting of muscle lysates is performed to assess the activation of STAT3 (pSTAT3/STAT3 ratio) and ubiquitin-proteasome pathway proteins (e.g., Atrogin-1, MuRF1).
-
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: IL-6/STAT3 signaling pathway and the inhibitory action of this compound-9.
Caption: General experimental workflow for an in vivo mouse study using this compound-9.
Conclusion
This compound-9 has demonstrated significant therapeutic potential in a variety of preclinical mouse models. The provided application notes and protocols serve as a foundational guide for researchers. It is crucial to optimize the dosage, administration route, and experimental design for each specific mouse model and scientific objective. Further investigation into the pharmacokinetics and pharmacodynamics of this compound-9 will continue to refine its application in in vivo research.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | this compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
Application Notes and Protocols for C188-9 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent, orally bioavailable small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2][3] Dysregulation of the STAT3 signaling pathway is implicated in the development and progression of numerous cancers and other diseases. This compound-9 specifically targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation, thereby inhibiting the transcription of STAT3 target genes.[2][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound-9 in primary cell cultures.
Mechanism of Action
This compound-9 acts as a STAT3 inhibitor by binding with high affinity to the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[2][4][5] This binding event physically obstructs the Janus kinase (JAK)-mediated phosphorylation of STAT3 at tyrosine 705.[2][6] Consequently, the dimerization, nuclear translocation, and DNA binding of STAT3 are inhibited, leading to the downregulation of target genes involved in cell proliferation (e.g., c-Myc) and survival (e.g., Bcl-2), and the induction of apoptosis.[1][7]
Data Presentation
Efficacy of this compound-9 in Primary Cell Cultures and Cell Lines
| Cell Type | Concentration Range | Effect | Reference |
| Patient-Specific Primary Breast Cancer Cells (PSPCs) | 1 µM - 10 µM | Reduced cell viability and proliferation; decreased pSTAT3 expression.[1][3] | [1][3] |
| Acute Myeloid Leukemia (AML) Primary Samples | 8 µM - 18 µM (IC50 for STAT3 activation) | Inhibition of G-CSF-induced STAT3 activation.[5][8] | [5][8] |
| Acute Myeloid Leukemia (AML) Primary Samples | 6 µM - >50 µM (EC50 for apoptosis) | Induction of apoptosis.[8][9] | [8][9] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines | 3.2 µM (IC50 for growth) | Inhibition of anchorage-dependent growth.[10] | [10] |
| Hepatoma Cell Lines (HepG2, Huh7, PLC/PRF/5) | 10.19 µM - 11.83 µM (IC50) | Reduced cell viability.[5] | [5] |
| Murine C2C12 Myotubes | 10 µM | Ameliorated myotube atrophy induced by plasma from burn mice.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-9 Stock Solution
Materials:
-
This compound-9 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's instructions for handling and storage of this compound-9 powder.
-
To prepare a 10 mM stock solution, dissolve 4.72 mg of this compound-9 (Molecular Weight: 471.52 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[9]
Protocol 2: Treatment of Primary Adherent Cells with this compound-9
Materials:
-
Primary adherent cells in culture
-
Complete cell culture medium
-
This compound-9 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Trypsin neutralizing solution
Procedure:
-
Cell Seeding:
-
Culture primary cells to approximately 80% confluence.
-
Wash the cells with PBS and detach them using Trypsin-EDTA solution.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium and perform a cell count.
-
Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at the desired density for your specific assay.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
-
This compound-9 Treatment:
-
The following day, aspirate the culture medium.
-
Prepare fresh culture medium containing the desired final concentration of this compound-9. Dilute the this compound-9 stock solution directly into the pre-warmed medium. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Important: Prepare a vehicle control by adding an equivalent volume of DMSO to the culture medium. The final DMSO concentration should typically be less than 0.1%.
-
Add the this compound-9-containing medium or the vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][10]
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), Western blotting for pSTAT3 and total STAT3, or RT-qPCR for STAT3 target genes.[1]
-
Protocol 3: Treatment of Primary Suspension Cells with this compound-9
Materials:
-
Primary suspension cells in culture
-
Complete cell culture medium
-
This compound-9 stock solution (10 mM in DMSO)
-
Centrifuge tubes
Procedure:
-
Cell Seeding:
-
Count the primary suspension cells and adjust the cell density to the desired concentration in fresh, pre-warmed complete culture medium.
-
Aliquot the cell suspension into appropriate culture vessels (e.g., 24-well or 6-well plates).
-
-
This compound-9 Treatment:
-
Prepare a 2X working solution of this compound-9 in complete culture medium. For a final concentration of 10 µM, prepare a 20 µM working solution.
-
Prepare a 2X vehicle control with the corresponding concentration of DMSO.
-
Add an equal volume of the 2X this compound-9 working solution or the 2X vehicle control to the cell suspension.
-
Gently mix the contents of the wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Downstream Analysis:
Mandatory Visualizations
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Caption: Experimental workflow for this compound-9 treatment.
References
- 1. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration | springermedizin.de [springermedizin.de]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 10. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following C188-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation status in response to treatment with C188-9, a potent and specific small-molecule inhibitor of STAT3.[1][2][3] this compound-9 targets the SH2 domain of STAT3, thereby preventing its phosphorylation, dimerization, nuclear translocation, and subsequent regulation of gene expression.[2][4] Western blotting is a fundamental technique to assess the efficacy of this compound-9 by quantifying the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
Signaling Pathway Overview
This compound-9 inhibits the Janus kinase (JAK)-mediated phosphorylation of STAT3 at tyrosine 705 (Tyr705).[2] This phosphorylation event is a critical step for STAT3 activation, which leads to its dimerization and translocation to the nucleus where it acts as a transcription factor for genes involved in cell proliferation, survival, and other oncogenic processes.[2][5] By blocking this phosphorylation, this compound-9 effectively inactivates the STAT3 signaling pathway.[3]
Caption: this compound-9 inhibits STAT3 signaling by preventing its phosphorylation.
Experimental Protocols
This section details the methodology for treating cells with this compound-9 and subsequently performing a Western blot to analyze STAT3 phosphorylation.
Cell Culture and this compound-9 Treatment
-
Cell Seeding: Plate cells (e.g., head and neck squamous cell carcinoma (HNSCC) lines like UM-SCC-17B, or other cell lines with constitutively active STAT3) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.[1]
-
This compound-9 Preparation: Prepare a stock solution of this compound-9 in DMSO.[1] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 to 30 µM.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound-9 or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration. A common treatment time is 24 to 48 hours.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 10%). Run the gel at 100-150V until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative phosphorylation level.
Experimental Workflow
Caption: Workflow for Western blot analysis after this compound-9 treatment.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocol.
Table 1: this compound-9 Treatment Parameters
| Parameter | Recommended Range/Value | Reference |
| Cell Line Examples | HNSCC lines (e.g., UM-SCC-17B), Breast Cancer Cells | |
| This compound-9 Concentration | 0.1 - 30 µM (Dose-response) | |
| Treatment Duration | 24 - 48 hours | [1] |
| Vehicle Control | DMSO | [1] |
Table 2: Western Blot Reagents and Antibody Concentrations
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| This compound-9 | 10 mM in DMSO | 0.1 - 30 µM | Selleck Chemicals | S8605 |
| p-STAT3 (Tyr705) Antibody (Rabbit) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9145 |
| Total STAT3 Antibody (Mouse) | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9139 |
| β-Actin Antibody (Loading Control) | 1 mg/mL | 1:5000 | Cell Signaling Technology | 4970 |
| HRP-conjugated anti-rabbit IgG | - | 1:2000 - 1:10,000 | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | - | 1:2000 - 1:10,000 | Cell Signaling Technology | 7076 |
Note: Optimal antibody concentrations and incubation times may vary depending on the specific cell line and experimental conditions and should be determined empirically.
Expected Results
Treatment with this compound-9 is expected to cause a dose-dependent decrease in the levels of phosphorylated STAT3 at Tyr705, while the total STAT3 protein levels should remain relatively unchanged.[3][6] This will be observed as a decrease in the intensity of the p-STAT3 band on the Western blot with increasing concentrations of this compound-9. The loading control (e.g., β-actin) should show consistent band intensity across all lanes, confirming equal protein loading. These results would demonstrate the inhibitory effect of this compound-9 on the STAT3 signaling pathway. Downstream targets of STAT3, such as c-Myc and Bcl-2, may also be analyzed to confirm the functional consequences of STAT3 inhibition.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C188-9 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188-9, also known as TTI-101, is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] STAT3 is a transcription factor that is frequently overactivated in a variety of human cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and various hematological malignancies.[4][5][6] Its activation promotes tumor cell proliferation, survival, and angiogenesis, while suppressing anti-tumor immunity.[6][7] this compound-9 exerts its anti-tumor effects by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation.[8] This inhibition prevents the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), its nuclear translocation, and the transcription of its target genes.[4] These application notes provide detailed protocols for evaluating the efficacy of this compound-9 in both in vitro and in vivo cancer models.
Mechanism of Action: this compound-9 Inhibition of the STAT3 Signaling Pathway
The following diagram illustrates the mechanism by which this compound-9 inhibits the STAT3 signaling pathway.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishment and Characterization of Patient Tumor-Derived Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following C188-9 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis induced by C188-9, a potent STAT3 inhibitor. The protocols outlined below are intended for use in a laboratory setting by trained professionals.
Introduction to this compound-9 and its Role in Apoptosis
This compound-9 is a small-molecule inhibitor that specifically targets the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to apoptosis.[1] this compound-9 inhibits the phosphorylation of STAT3 at Tyr705, preventing its activation and subsequent translocation to the nucleus where it would otherwise regulate the transcription of genes involved in cell survival.[1][3]
The primary mechanism by which this compound-9 induces apoptosis is through the modulation of the intrinsic, or mitochondrial, pathway. Inhibition of STAT3 signaling by this compound-9 leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.[4]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound-9 in various cancer cell lines, providing a reference for designing experiments.
| Cell Line Type | This compound-9 Concentration (IC50/EC50) | Assay Type | Reference |
| Acute Myeloid Leukemia (AML) | IC50: 8-18 µM | STAT3 activation | [5] |
| Acute Myeloid Leukemia (AML) | EC50: 6->50 µM | Apoptosis Induction (Annexin V) | [5][6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | IC50: 10.5-22.8 µM | pSTAT3 reduction | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | IC50: 0.7-14.8 µM | Anchorage-independent growth | [1] |
| Breast Cancer (MBA-MD-231) | ~10 µM | Viability reduction | [7] |
| Breast Cancer (Patient-Specific Primary Cells) | 0.5 µM, 1 µM | Increased Bax/Bcl2 ratio | [7] |
| Hepatocellular Carcinoma (HepG2) | IC50: 10.19 µM | Viability reduction | |
| Hepatocellular Carcinoma (Huh7) | IC50: 11.27 µM | Viability reduction | |
| Hepatocellular Carcinoma (PLC/PRF/5) | IC50: 11.83 µM | Viability reduction |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-9-induced apoptotic signaling pathway and a general experimental workflow for its assessment.
Caption: this compound-9 induced apoptotic signaling pathway.
Caption: General experimental workflow for assessing apoptosis.
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
This compound-9 (dissolved in a suitable solvent, e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with various concentrations of this compound-9 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Set up compensation and gates correctly to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation and Fixation:
-
Culture and treat cells with this compound-9 as described in the Annexin V protocol.
-
For adherent cells, grow them on coverslips.
-
Wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[4]
-
-
Permeabilization:
-
Wash the fixed cells with PBS.
-
Incubate with permeabilization solution for 5-15 minutes on ice.[4]
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (TdT enzyme, labeled dUTPs, and reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[4]
-
Controls:
-
-
Detection:
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize under a fluorescence microscope or analyze by flow cytometry.
-
Apoptotic cells will show bright nuclear fluorescence.
-
Western Blotting for Apoptosis-Related Proteins
This protocol allows for the detection of changes in the expression levels of key proteins in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Culture and treat cells with this compound-9.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels. Analyze the Bax/Bcl-2 ratio.
-
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. clyte.tech [clyte.tech]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 7. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C188-9 for the Investigation of STAT3-Dependent Cell Lines
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and immune responses.[1][2] Under normal physiological conditions, STAT3 activation is transient and tightly regulated.[2] However, its aberrant and persistent activation is a hallmark of many human cancers, including head and neck, breast, lung, and liver cancers, as well as hematological malignancies.[1][3][4][5] Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of downstream genes involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis prevention (e.g., Bcl-2, Bcl-xL, Survivin).[1][6] This central role in cancer pathology makes STAT3 a prime therapeutic target.
C188-9 (also known as TTI-101) is a potent, orally bioavailable, small-molecule inhibitor of STAT3.[7] It demonstrates high-affinity binding to STAT3 and has been shown to effectively suppress tumor growth in various preclinical models, making it an invaluable tool for researchers, scientists, and drug development professionals studying STAT3-driven pathologies.[8][9][10]
Mechanism of Action
This compound-9 exerts its inhibitory effect by directly targeting the Src Homology 2 (SH2) domain of the STAT3 protein.[7][9] The canonical STAT3 activation pathway begins when cytokines or growth factors bind to cell surface receptors, activating associated Janus kinases (JAKs).[4] JAKs then phosphorylate STAT3 monomers on a critical tyrosine residue (Tyr705).[3][4] This phosphorylation event is crucial for the subsequent homodimerization of STAT3 monomers through reciprocal SH2 domain interactions.[11]
This compound-9 competitively binds to the phosphotyrosyl peptide binding site within the SH2 domain, physically preventing the formation of functional STAT3 dimers.[7][9] This inhibition blocks the nuclear translocation of STAT3, thereby preventing it from binding to the promoters of its target genes and regulating their expression.[7] Notably, this compound-9 does not inhibit upstream kinases like JAK or Src, highlighting its specificity for STAT3.[9]
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
C188-9 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot experimental variability when working with C188-9, a potent STAT3 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent inhibition of STAT3 phosphorylation (p-STAT3) even at the same concentration of this compound-9. What could be the cause?
A1: Inconsistent inhibition of p-STAT3 can arise from several factors:
-
Compound Solubility and Stability: this compound-9 has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final working concentrations.[1][2][3] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C for up to a year and working solutions at -20°C for up to a month.[1]
-
Cell Line Specificity: The IC50 of this compound-9 can vary significantly between different cell lines. For example, in AML cell lines, the IC50 for inhibiting STAT3 activation ranges from 4-7 µM, while in primary AML samples, it's between 8-18 µM.[4] We recommend performing a dose-response curve for each new cell line to determine the optimal concentration.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the specific cytokine used to stimulate STAT3 phosphorylation can all influence the apparent potency of this compound-9. Standardize these conditions across all experiments to minimize variability.
Q2: Our cell viability/apoptosis results with this compound-9 are not reproducible. How can we improve consistency?
A2: Reproducibility in cell-based assays is critical. Here are some common sources of variability and how to address them:
-
Inconsistent Drug Exposure: Refer to the solubility and stability points in Q1. Inconsistent dissolution or degradation of this compound-9 will lead to variable effective concentrations.
-
Cellular Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. High passage numbers can lead to genetic drift and altered signaling pathways.
-
Assay-Specific Variability: The EC50 for apoptosis induction by this compound-9 can be quite variable, ranging from 6 µM to over 50 µM in AML cells.[4] Ensure your assay endpoint (e.g., Annexin V staining, caspase activity) is measured at a consistent time point after treatment.
Q3: We are seeing off-target effects that are not consistent with STAT3 inhibition. Is this expected?
A3: While this compound-9 is a specific inhibitor of STAT3, high concentrations may lead to off-target effects.[5][6]
-
STAT1 Inhibition: this compound-9 has been shown to be as effective at targeting STAT1 as it is at targeting STAT3 due to the high degree of similarity between their SH2 domains.[6] If your experimental system has active STAT1 signaling, you may observe effects related to its inhibition.
-
Concentration-Dependent Effects: It is crucial to use the lowest effective concentration of this compound-9 to minimize the risk of off-target activities. A thorough dose-response analysis is essential to identify the optimal concentration that inhibits STAT3 without causing widespread cellular toxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound-9 in Various Cell Lines
| Cell Line Type | Assay | Endpoint | IC50/EC50 Range | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | pSTAT3 Inhibition | Constitutive | 10.5 - 22.8 µM | [6] |
| HNSCC | Anchorage-Independent Growth | 0.7 - 14.8 µM | [6] | |
| Acute Myeloid Leukemia (AML) | STAT3 Activation Inhibition | G-CSF-induced | 4 - 18 µM | [4] |
| AML | Apoptosis Induction | 6 - >50 µM | [4] | |
| Hepatoma (HepG2, Huh7, PLC/PRF/5) | Cell Viability | 10.19 - 11.83 µM | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound-9 for STAT3 Inhibition
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound-9 in your cell culture media. Perform a serial dilution to create a range of concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).[1][6]
-
Treatment: Remove the existing media from the cells and add the 2X this compound-9 dilutions. Incubate for a predetermined time (e.g., 24 hours).[1][6]
-
Stimulation (if necessary): If studying cytokine-induced STAT3 phosphorylation, add the cytokine of interest (e.g., G-CSF, IL-6) at its optimal concentration for the final 15-30 minutes of the incubation period.[6]
-
Lysis and Analysis: Lyse the cells and perform a Western blot or a bead-based immunoassay to detect the levels of phosphorylated STAT3 (Tyr705) and total STAT3.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3. Plot the percentage of inhibition against the this compound-9 concentration to determine the IC50 value.
Visualizations
Caption: this compound-9 inhibits STAT3 signaling by binding to the SH2 domain of STAT3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C188-9 Concentration for Cell Viability Assays
Welcome to the technical support center for the STAT3 inhibitor, C188-9. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound-9 for cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-9?
A1: this compound-9 is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It specifically targets the SH2 domain of STAT3, which is crucial for its activation and dimerization.[4] By binding to this domain, this compound-9 prevents the phosphorylation of STAT3 at the Tyr705 residue, which in turn inhibits its translocation to the nucleus and subsequent transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[1][4]
Q2: What is the recommended starting concentration range for this compound-9 in cell viability assays?
A2: The optimal concentration of this compound-9 is highly dependent on the cell line. Based on published data, a good starting point for a dose-response experiment is a broad range from 0.1 µM to 30 µM.[2] For many cancer cell lines, including those from head and neck, breast, and liver cancers, IC50 values (the concentration that inhibits 50% of cell viability) typically fall within the 1 µM to 20 µM range.[5]
Q3: How should I prepare and store this compound-9 stock solutions?
A3: this compound-9 is soluble in DMSO at concentrations up to 180 mg/mL.[2][6] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, a fresh working solution should be prepared by diluting the stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically below 0.5%).
Q4: How long should I incubate cells with this compound-9 before assessing cell viability?
A4: Incubation times can vary depending on the cell line and the specific research question. Common incubation periods range from 24 to 72 hours.[2] A 48-hour incubation is frequently used to determine the IC50 value.[2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental goals.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No effect on cell viability, even at high concentrations. | 1. Cell line is not dependent on the STAT3 pathway: Not all cell lines have constitutively active STAT3. 2. Compound inactivity: The this compound-9 may have degraded due to improper storage or handling. 3. Suboptimal assay conditions: The incubation time may be too short, or the cell seeding density may be inappropriate. | 1. Verify STAT3 activation: Before starting, confirm that your cell line expresses phosphorylated (active) STAT3 using Western blotting. 2. Use a positive control: Test this compound-9 on a cell line known to be sensitive to STAT3 inhibition. Prepare fresh stock solutions of this compound-9. 3. Optimize assay parameters: Perform a time-course experiment and optimize cell seeding density. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth. 3. Compound precipitation: this compound-9 may precipitate at higher concentrations in aqueous culture medium. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. 3. Check for precipitation: Visually inspect the wells for any precipitate after adding this compound-9. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells. |
| Unexpected increase in viability at certain concentrations (Hormesis-like effect). | 1. Off-target effects: At low concentrations, some inhibitors can have paradoxical effects. 2. Cellular stress response: Cells may activate pro-survival pathways in response to low levels of the inhibitor. | 1. Widen the concentration range: Test a broader range of concentrations, including very low and very high doses. 2. Investigate mechanism: If the effect is reproducible, it may warrant further investigation into the underlying mechanism. |
| Discrepancy between viability results and STAT3 inhibition. | 1. Timing of assays: The effect on cell viability may be delayed compared to the inhibition of STAT3 phosphorylation. 2. Cytostatic vs. cytotoxic effects: this compound-9 may be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic) at the tested concentrations. | 1. Time-course analysis: Measure pSTAT3 levels at early time points and correlate with viability at later time points. 2. Use multiple assays: Complement your viability assay (e.g., MTT, MTS) with an apoptosis assay (e.g., Annexin V staining) to distinguish between cytostatic and cytotoxic effects. |
Data Presentation
Table 1: Reported IC50 Values of this compound-9 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 48 h | 11.27 | [2] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 24 h | 10.6 | [6] |
| MBA-MD-231 | Breast Cancer | Not Specified | ~10 | [5] |
| AML cell lines | Acute Myeloid Leukemia | 24 h | 4-7 | [1] |
| Primary AML samples | Acute Myeloid Leukemia | 24 h | 8-18 | [1] |
Table 2: Solubility of this compound-9
| Solvent | Solubility | Reference |
| DMSO | 180 mg/mL (381.74 mM) | [6] |
| Ethanol | 2 mg/mL (4.24 mM) | [6] |
| Water | Insoluble | [6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound-9 using an MTT Assay
Objective: To determine the concentration of this compound-9 that inhibits the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-9 (powder)
-
Anhydrous DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 50 mM stock solution of this compound-9 in DMSO.
-
Perform serial dilutions of the this compound-9 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound-9 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound-9 or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound-9 concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
C188-9 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of C188-9, a potent STAT3 inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to facilitate your research.
Solubility Data Summary
This compound-9 is a hydrophobic molecule with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 180 mg/mL | 381.74 mM | Selleck Chemicals[1] |
| DMSO | 100 mg/mL | - | Sigma-Aldrich[2] |
| DMSO | 94 mg/mL | 199.35 mM | Selleck Chemicals[1] |
| DMSO | 60 mg/mL | 127.25 mM | TargetMol[3] |
| DMSO | 25 mg/mL | 53.02 mM | MedChemExpress[4] |
| DMSO | 10 mg/mL | - | Cayman Chemical[5] |
| DMF | 10 mg/mL | - | Cayman Chemical[5] |
| Ethanol | 6 mg/mL | - | Selleck Chemicals[1] |
| Ethanol | 5 mg/mL | 10.6 mM | AdooQ Bioscience[6] |
| Ethanol | 3 mg/mL | - | Selleck Chemicals[1] |
| Ethanol | 2 mg/mL | - | Selleck Chemicals[1] |
| Water | Insoluble | Insoluble | Selleck Chemicals, AdooQ Bioscience[1][6] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | - | Cayman Chemical[5] |
Note: Solubility can be affected by factors such as temperature, purity, and the use of fresh versus moisture-absorbed solvents.
Troubleshooting Guide for this compound-9 Solubility
This guide addresses common issues encountered when preparing this compound-9 solutions for in vitro and in vivo experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | This compound-9 is insoluble in water. Direct dilution of a DMSO stock into aqueous media can cause it to crash out of solution. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. For cell culture experiments, serially dilute the DMSO stock to an intermediate concentration before final dilution into the culture medium. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%). 3. For in vivo formulations, use a co-solvent system. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][3] |
| Reduced Solubility of DMSO Stock | DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound-9. | 1. Use fresh, anhydrous DMSO to prepare stock solutions.[1] 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and exposure to air.[1] 3. Store stock solutions at -20°C or -80°C for long-term stability.[1] |
| Difficulty Dissolving this compound-9 Powder | The dissolution rate may be slow at room temperature. | 1. Gentle warming in a water bath (e.g., 50°C) can aid in dissolution.[1] 2. Sonication can also be used to facilitate the dissolution process.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound-9?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound-9 is dimethyl sulfoxide (B87167) (DMSO).[1][2][4][5] It is practically insoluble in water.[1][6]
Q2: How should I store my this compound-9 stock solution?
A2: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C (stable for up to one year). For shorter-term storage, -20°C is acceptable (stable for up to one month).[1]
Q3: My this compound-9 precipitated when I added it to my cell culture media. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound-9. To avoid precipitation, ensure the final concentration of DMSO in your culture medium is as low as possible and non-toxic to your cells (generally below 0.5%). You can achieve this by performing serial dilutions of your high-concentration DMSO stock in your culture medium.
Q4: What is the mechanism of action of this compound-9?
A4: this compound-9 is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][7] It specifically targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[5][7] This binding prevents the phosphorylation and subsequent activation of STAT3, thereby inhibiting its downstream signaling pathways involved in cell proliferation, survival, and migration.[7][8]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound-9 in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound-9 powder. For example, to make 1 mL of a 10 mM stock solution, you would need 4.715 mg of this compound-9.
-
Add the appropriate volume of anhydrous DMSO to the this compound-9 powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 50°C) or sonication can be used to aid dissolution if necessary.[1]
-
Sterile filter the solution if required for your application.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Protocol for In Vivo Formulation
For oral administration, a homogenous suspension can be prepared. The following is an example formulation for a 1 mL working solution:
-
Materials:
-
High-concentration this compound-9 stock solution in DMSO (e.g., 94 mg/mL)
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water)
-
-
Procedure:
-
To prepare a 1 mL working solution containing 5 mg of this compound-9, start with 50 µL of a 94 mg/mL this compound-9 stock solution in DMSO.
-
Add the this compound-9/DMSO solution to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[1]
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of action of this compound-9 as a STAT3 inhibitor.
Caption: General experimental workflow for using this compound-9.
References
- 1. selleckchem.com [selleckchem.com]
- 2. STAT3 Inhibitor XIII, this compound-9 The Stat3 Inhibitor XIII, this compound-9 controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 432001-19-9 [sigmaaldrich.com]
- 3. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. adooq.com [adooq.com]
- 7. Facebook [cancer.gov]
- 8. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-9 - MedChem Express [bioscience.co.uk]
Technical Support Center: C188-9 Treatment Resistance
Welcome to the technical support center for C188-9, a potent, cell-permeable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with cell line resistance to this compound-9 treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide: Cell Line Resistance to this compound-9
This guide addresses common issues observed during this compound-9 treatment and provides potential solutions.
Q1: My cancer cell line, which has high basal pSTAT3 levels, is not responding to this compound-9 treatment. What are the possible reasons?
A1: Lack of response to this compound-9 in a STAT3-dependent cell line can be multifactorial. Here are some potential causes and troubleshooting steps:
-
Suboptimal Drug Concentration or Stability:
-
Verify IC50: The half-maximal inhibitory concentration (IC50) of this compound-9 can vary significantly between cell lines.[1][2][3] Ensure you are using a concentration range appropriate for your specific cell line. Refer to the data tables below or perform a dose-response experiment.
-
Drug Integrity: this compound-9, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for STAT3 inhibition.
-
MAPK and PI3K/AKT Pathways: Check for the upregulation of phosphorylated ERK (p-ERK) or phosphorylated AKT (p-AKT) via Western blot. If these pathways are activated, consider a combination therapy approach with specific inhibitors for these pathways.
-
Feedback Loops: Inhibition of STAT3 can sometimes lead to a compensatory feedback loop, reactivating STAT3 or other pro-survival signals.
-
-
Intrinsic Resistance Mechanisms:
-
STAT3-Independent Survival: The cell line's survival may not be as dependent on STAT3 signaling as initially thought. Consider performing a STAT3 knockdown experiment (e.g., using siRNA) to confirm the cell line's reliance on STAT3 for proliferation and survival.
-
Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can lead to the efflux of this compound-9 from the cell, reducing its intracellular concentration.
-
Q2: I observed an initial response to this compound-9, but the cells developed resistance over time. How can I investigate this acquired resistance?
A2: Acquired resistance is a common phenomenon in cancer therapy. Here’s how you can approach this issue:
-
Characterize the Resistant Phenotype:
-
Compare Sensitive vs. Resistant Cells: Maintain a parental (sensitive) cell line and the newly developed resistant line. Compare their IC50 values for this compound-9.
-
Analyze Signaling Pathways: Use Western blotting to compare the phosphorylation status of STAT3 and key components of bypass pathways (e.g., AKT, ERK, SRC) between the sensitive and resistant cells, both at baseline and after this compound-9 treatment.
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to identify differentially expressed genes in the resistant cells, which may point to new survival pathways.
-
-
Investigate Potential Mechanisms:
-
STAT3 Mutations: While less common for inhibitor binding sites, sequence the STAT3 gene in the resistant cells to check for mutations that might alter this compound-9 binding.
-
Upregulation of Upstream Activators: Increased production of cytokines like IL-6 can lead to a stronger activation of the JAK/STAT3 pathway, potentially overwhelming the inhibitory effect of this compound-9. Measure cytokine levels in the cell culture supernatant.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound-9? A: this compound-9 is a small-molecule inhibitor that targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[4] This binding prevents the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), its subsequent dimerization, and translocation to the nucleus, thereby inhibiting STAT3-mediated gene transcription.[4]
Q: Does this compound-9 inhibit other STAT proteins? A: While this compound-9 is a potent STAT3 inhibitor, it has also been shown to have activity against STAT1.[1] This dual inhibition can be beneficial in some cancers where both STAT1 and STAT3 are activated.
Q: What is the recommended solvent and storage condition for this compound-9? A: this compound-9 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[5] For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution at -80°C.[3] Avoid repeated freeze-thaw cycles.
Q: Are there any known cell lines that are resistant to this compound-9? A: While the literature extensively covers the efficacy of this compound-9 in various cancer cell lines, specific reports detailing cell lines with intrinsic or acquired resistance to this compound-9 are limited. However, a study on patient-specific primary breast cancer cells showed that some samples were insensitive to this compound-9 treatment.[6][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound-9 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | pSTAT3 Inhibition | 10.6 ± 0.7 | [1] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Anchorage-dependent growth | 3.2 | [1] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma | pSTAT3 Inhibition | 22.8 ± 6.3 | [1] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma | Anchorage-independent growth | 10.8 ± 0.0 | [1] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma | pSTAT3 Inhibition | 21.5 ± 7.1 | [1] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma | Anchorage-independent growth | 14.8 ± 2.9 | [1] |
| HN30 | Head and Neck Squamous Cell Carcinoma | Anchorage-independent growth | 0.7 | [1] |
| AML Cell Lines | Acute Myeloid Leukemia | STAT3 Activation Inhibition | 4 - 7 | [2][3] |
| Primary AML Samples | Acute Myeloid Leukemia | STAT3 Activation Inhibition | 8 - 18 | [2] |
| AML Cell Lines | Acute Myeloid Leukemia | Apoptosis Induction | 6 - >50 | [2] |
| MBA-MD-231 | Breast Cancer | Cell Viability | ~10 | [6] |
Table 2: Binding Affinity of this compound-9
| Target | Binding Assay | Kd (nM) | Reference |
| STAT3 | Microscale Thermophoresis (MST) | 4.7 ± 0.4 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound-9 on cell proliferation.
Materials:
-
This compound-9 compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-9 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound-9. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol is used to determine the inhibitory effect of this compound-9 on STAT3 activation.
Materials:
-
This compound-9 compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3 Tyr705, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound-9 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify this compound-9-induced apoptosis.
Materials:
-
This compound-9 compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound-9 for the desired duration.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Caption: Troubleshooting workflow for this compound-9 resistance.
Caption: Experimental workflow for assessing this compound-9 resistance.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with C188-9
Welcome to the technical support center for C188-9, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-9?
A1: this compound-9 is a small-molecule inhibitor that specifically targets the Src homology 2 (SH2) domain of STAT3.[1][2][3] By binding to this domain, this compound-9 prevents the phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3), a critical step for its activation.[2] This inhibition prevents STAT3 dimerization, its translocation to the nucleus, and subsequent regulation of target gene expression.[2] this compound-9 has demonstrated the ability to inhibit both constitutive and cytokine-induced STAT3 activation.[4]
Q2: What is the known off-target activity of this compound-9?
A2: Due to the high degree of similarity in the SH2 domains of STAT family members, this compound-9 has been shown to inhibit STAT1 in addition to STAT3.[4][5] This dual inhibition can lead to the modulation of genes regulated by STAT1, which should be considered when analyzing experimental outcomes.[4]
Q3: What are the recommended storage and handling conditions for this compound-9?
A3: For long-term storage, this compound-9 powder should be kept at -20°C for up to three years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Note that moisture-absorbing DMSO can reduce the solubility of this compound-9, so using fresh, high-quality DMSO is recommended.[1]
Troubleshooting Guide
This section addresses specific unexpected results you may encounter during your experiments with this compound-9.
Issue 1: No Inhibition or an Increase in pSTAT3 Levels Observed After this compound-9 Treatment
Possible Cause 1: Cell-Type Specific Resistance or Differential Sensitivity. Not all cell lines or primary cells respond to this compound-9 uniformly. Studies with patient-specific primary breast cancer cells have shown that while some samples exhibit a significant reduction in pSTAT3 levels, others show no change or even an increase after this compound-9 treatment.[7] This variability can be due to the complex genetic and signaling landscape of different cancers.
Troubleshooting Steps:
-
Titrate the concentration: The effective concentration of this compound-9 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Increase incubation time: Some cells may require a longer exposure to this compound-9 to observe an effect. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Investigate upstream signaling: The lack of response could be due to highly active upstream signaling pathways (e.g., hyperactive JAK kinases) that continuously phosphorylate STAT3, overwhelming the inhibitory effect of this compound-9. Consider co-treatment with an upstream inhibitor (e.g., a JAK inhibitor).
-
Confirm STAT3 activation: Ensure that your cell model has constitutively active STAT3 or is appropriately stimulated to induce STAT3 phosphorylation before inhibitor treatment.
Possible Cause 2: Issues with Compound Integrity or Experimental Protocol.
-
Compound degradation: Improper storage or handling can lead to the degradation of this compound-9.
-
Suboptimal lysis buffer: The choice of lysis buffer can impact the preservation of phosphorylation states.
-
Western blot transfer issues: Inefficient transfer of proteins, especially high molecular weight proteins like STAT3, can lead to inaccurate results.
Troubleshooting Steps:
-
Use fresh compound: Prepare fresh stock solutions of this compound-9 from a new vial to rule out degradation.
-
Optimize lysis buffer: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation of STAT3.
-
Verify Western blot protocol: Ensure complete protein transfer by checking the membrane with a total protein stain (e.g., Ponceau S) and optimizing transfer conditions.
Issue 2: Inhibition of pSTAT3 is Observed, but There is No Effect on Cell Viability
Possible Cause 1: Redundant Survival Pathways. Cancer cells often have multiple active survival pathways. Even with successful inhibition of STAT3, cells may rely on other pathways (e.g., PI3K/AKT, MAPK) for survival and proliferation.
Troubleshooting Steps:
-
Pathway analysis: Perform a broader analysis of key survival pathways (e.g., Western blot for p-AKT, p-ERK) to identify potential compensatory mechanisms.
-
Combination therapy: Consider combining this compound-9 with inhibitors of other identified survival pathways to achieve a synergistic effect on cell viability.
Possible Cause 2: Cell Cycle Arrest Instead of Apoptosis. Inhibition of STAT3 signaling can sometimes lead to cell cycle arrest rather than inducing apoptosis.[8]
Troubleshooting Steps:
-
Cell cycle analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound-9 is causing an arrest at a specific phase (e.g., G0/G1).[8]
-
Apoptosis markers: In addition to viability assays, measure specific markers of apoptosis, such as cleaved caspase-3 and PARP, by Western blot or flow cytometry.
Issue 3: Decrease in Total STAT3 Levels Observed After this compound-9 Treatment
Possible Cause 1: Downstream Effects on STAT3 Expression. While this compound-9 directly inhibits STAT3 phosphorylation, prolonged inhibition of the pathway can sometimes lead to a feedback mechanism that results in the downregulation of total STAT3 protein expression.
Troubleshooting Steps:
-
Time-course experiment: Analyze total STAT3 levels at different time points after this compound-9 treatment to understand the kinetics of this effect.
-
mRNA analysis: Perform qRT-PCR to determine if the decrease in total STAT3 protein is due to a reduction in STAT3 mRNA levels.
Possible Cause 2: Protein Degradation. Some small molecule inhibitors can induce the degradation of their target proteins.
Troubleshooting Steps:
-
Proteasome inhibitor co-treatment: Treat cells with a proteasome inhibitor (e.g., MG132) in combination with this compound-9 to see if the decrease in total STAT3 is rescued.
Data Presentation
Table 1: In Vitro Efficacy of this compound-9 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Reference |
| AML cell lines | Acute Myeloid Leukemia | STAT3 Activation Inhibition | 4 - 7 | [9] |
| Primary AML samples | Acute Myeloid Leukemia | STAT3 Activation Inhibition | 8 - 18 | [9] |
| Primary AML samples | Acute Myeloid Leukemia | Apoptosis Induction | 6 - >50 | [9] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | pSTAT3 Reduction | 10.6 ± 0.7 | [4] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Anchorage-Dependent Growth | 3.2 | [4] |
| SCC-35 | Head and Neck Squamous Cell Carcinoma | pSTAT3 Reduction | 10.5 | [4] |
| SCC-61 | Head and Neck Squamous Cell Carcinoma | pSTAT3 Reduction | 22.8 | [4] |
| HN30 | Head and Neck Squamous Cell Carcinoma | pSTAT3 Reduction | 15.2 | [4] |
| HepG2 | Hepatoma | Cell Viability | 10.19 | [3] |
| Huh7 | Hepatoma | Cell Viability | 11.27 | [3] |
| PLC/PRF/5 | Hepatoma | Cell Viability | 11.83 | [3] |
Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
a. Cell Lysis
-
Culture and treat cells with this compound-9 at the desired concentrations and for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
Immunoprecipitation of STAT3
a. Cell Lysate Preparation
-
Prepare cell lysates as described in the Western Blot protocol, ensuring the use of a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).
-
Adjust the protein concentration of the supernatant to 1-2 mg/ml with lysis buffer.
b. Immunoprecipitation
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary STAT3 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash the pellet five times with ice-cold lysis buffer.
-
Resuspend the pellet in Laemmli sample buffer and boil for 5 minutes.
-
Analyze the immunoprecipitated protein by Western blot.
Mandatory Visualizations
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Caption: A typical experimental workflow for evaluating this compound-9.
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 7. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: C188-9 In Vitro Efficacy
Welcome to the technical support center for C188-9, a potent STAT3 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vitro efficacy of this compound-9 and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-9?
A1: this compound-9 is a small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It binds with high affinity to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[1][3] This binding event prevents the Janus kinase (JAK)-mediated tyrosine phosphorylation of STAT3 at Tyr705, which is a critical step for its activation.[1][2] By inhibiting STAT3 phosphorylation, this compound-9 impedes its nuclear translocation and subsequent regulation of target gene expression involved in cell proliferation, survival, and metastasis.[1][4] Notably, this compound-9 does not inhibit upstream kinases like JAK or Src.[3]
Q2: I am not observing the expected inhibitory effect of this compound-9 on my cells. What are the possible reasons?
A2: Several factors could contribute to a lack of response to this compound-9 treatment in your in vitro experiments:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound-9. The inhibitory concentration 50 (IC50) can range from the low micromolar to higher micromolar concentrations depending on the cell type and its level of constitutive STAT3 activation.[5][6] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of this compound-9 may be time-dependent. While some studies report effects after 24 hours, others have extended treatment periods to 48 hours or longer to observe significant changes in cell viability.[3][4]
-
Compound Stability and Solubility: this compound-9 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] Ensure you are using fresh, anhydrous DMSO to prepare your stock solution, as moisture can reduce its solubility.[3] It is also recommended to use the working solution immediately after preparation.[3]
-
Constitutive STAT3 Activation: The efficacy of this compound-9 is most pronounced in cell lines with constitutively activated STAT3.[5] Verify the basal levels of phosphorylated STAT3 (pSTAT3) in your cell line to ensure it is a suitable model.
Q3: What are the typical working concentrations and incubation times for this compound-9 in vitro?
A3: The effective concentration of this compound-9 can vary significantly between cell lines. Based on published studies, a general starting range for dose-response experiments would be from 0.1 µM to 30 µM.[3][5] For some cell lines, concentrations as low as 1 µM have shown effects when applied for an extended period.[4] Incubation times typically range from 24 to 48 hours.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Potency or No Effect | Cell line is insensitive or has low STAT3 activation. | Screen a panel of cell lines to find a sensitive model. Confirm high basal pSTAT3 levels via Western blot. |
| Suboptimal concentration of this compound-9. | Perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the IC50 for your cell line.[5][6] | |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal incubation time. | |
| Improper compound handling. | Prepare fresh stock solutions in anhydrous DMSO.[3] Avoid repeated freeze-thaw cycles. | |
| Inconsistent Results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Degradation of this compound-9. | Store the stock solution at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| Unexpected Off-Target Effects | High concentrations of this compound-9 may lead to non-specific effects. | Use the lowest effective concentration determined from your dose-response studies. |
| This compound-9 has been shown to also inhibit STAT1. | Be aware of the potential for STAT1 inhibition, as it shares a high degree of similarity in the SH2 domain with STAT3.[5] |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound-9 across various cell lines.
Table 1: IC50 Values of this compound-9 for Inhibition of pSTAT3 and Cell Growth
| Cell Line | Assay Type | IC50 (µM) | Incubation Time | Reference |
| UM-SCC-17B | pSTAT3 Inhibition | 10.6 ± 0.7 | 24 h | [5] |
| SCC-35 | pSTAT3 Inhibition | ~10.5 | 24 h | [5] |
| SCC-61 | pSTAT3 Inhibition | ~22.8 | 24 h | [5] |
| HN30 | pSTAT3 Inhibition | ~15.0 | 24 h | [5] |
| UM-SCC-17B | Anchorage-Dependent Growth | 3.2 | 48 h | [5] |
| UM-SCC-17B | Anchorage-Independent Growth | ~14.8 | - | [5] |
| SCC-35 | Anchorage-Independent Growth | ~0.7 | - | [5] |
| SCC-61 | Anchorage-Independent Growth | ~1.7 | - | [5] |
| HN30 | Anchorage-Independent Growth | ~11.2 | - | [5] |
| Huh7 | Cell Viability | 11.27 | 48 h | [3] |
| AML Cell Lines | STAT3 Activation | 4 - 7 | - | [6] |
| Primary AML Samples | STAT3 Activation | 8 - 18 | - | [6] |
Table 2: Effective Concentrations of this compound-9 in Functional Assays
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Y79, SK-N-DZ | Function Assay | 10 | - | - | [3] |
| C2C12 Myotubes | Proteolytic Pathway Activation | 10 | 1 h pre-treatment | Reduced activation of STAT3 and ubiquitin ligase proteins | [7][8] |
| MBA-MD-231 | Cell Viability | 10 | 48 h | Suppressed cell viability and pSTAT3 expression | [4] |
| Patient-Specific Primary Breast Cancer Cells | Cell Viability | 1 | Extended period | Reduced cell viability | [4] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (pSTAT3)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound-9 (e.g., 0.1, 1, 10, 30 µM) or a DMSO vehicle control for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to total STAT3 and the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound-9 or a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Caption: General workflow for in vitro evaluation of this compound-9.
References
- 1. Facebook [cancer.gov]
- 2. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
long-term stability of C188-9 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and handling of C188-9 stock solutions.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound-9 stock solutions?
The most commonly recommended solvent for preparing this compound-9 stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] N,N-Dimethylformamide (DMF) can also be used.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been described.[3]
2. What is the solubility of this compound-9 in common solvents?
The solubility of this compound-9 can vary slightly between suppliers. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound-9.[2] Sonication and gentle warming (e.g., in a 50°C water bath) can aid in the dissolution of the compound in DMSO.[2][3]
| Solvent | Solubility |
| DMSO | 10 mg/mL to 94 mg/mL[1][2] |
| DMF | 10 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1] |
3. What are the recommended storage conditions for this compound-9 as a solid and in solution?
For optimal stability, this compound-9 in its solid form should be stored at -20°C and is stable for at least three to four years.[1][2][3] Once dissolved, the stability of the stock solution depends on the storage temperature and solvent. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][4]
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 3 years[2][3] |
| In DMSO | -80°C | 6 months to 1 year[2][3][4] |
| In DMSO | -20°C | 1 to 6 months[2][4] |
4. How should I prepare working solutions from a concentrated stock?
It is recommended to freshly dilute the concentrated DMSO stock solution with the appropriate culture medium or buffer immediately before use.[5] For in vivo applications, the working solution should be prepared fresh on the day of use.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water. | Gently warm the solution and sonicate to redissolve the compound.[2][3] Ensure you are using fresh, anhydrous DMSO for preparing stock solutions.[2] |
| Inconsistent experimental results. | Degradation of this compound-9 due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles.[2][4] Always use freshly prepared working solutions for your experiments.[5] Verify the stability of your stock solution based on the storage duration and temperature. |
| Low solubility in aqueous media. | This compound-9 has limited solubility in aqueous solutions.[1] | For cell-based assays, ensure the final concentration of DMSO is compatible with your cell line and does not exceed cytotoxic levels. If precipitation occurs in the final working solution, consider using a solubilizing agent like Tween 80 or preparing a fresh, more dilute stock.[3] |
Experimental Protocols
Preparation of a 10 mM this compound-9 Stock Solution in DMSO
-
Compound Information: this compound-9 has a molecular weight of 471.5 g/mol .[1]
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.715 mg of this compound-9.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound-9 powder.
-
Solubilization: To facilitate dissolution, vortex the solution and, if necessary, sonicate or warm it in a 50°C water bath until the solution is clear.[2][3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2][3][4]
Signaling Pathway and Workflow Diagrams
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Caption: Recommended workflow for preparing and using this compound-9.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of STAT3 Inhibitors: C188-9 vs. C188
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Signal Transducer and activator of Transcription 3 (STAT3) is a critical endeavor in the development of novel cancer therapies. STAT3, a key signaling protein, is constitutively activated in a wide array of human cancers, driving tumor cell proliferation, survival, metastasis, and immune evasion.[1] This guide provides an objective comparison of two small-molecule STAT3 inhibitors, C188 and its derivative this compound-9, with a focus on their performance backed by experimental data.
This compound-9 was developed from the scaffold of this compound in a "hit-to-lead" program aimed at improving upon the parent compound's STAT3 inhibitory activity.[2] The subsequent experimental evidence demonstrates that this compound-9 represents a significant advancement in potency and in vivo efficacy.[2] This guide will delve into the quantitative comparisons of their inhibitory activities, binding affinities, and cellular effects, supplemented with detailed experimental methodologies and visual representations of the underlying biological pathways and workflows.
Quantitative Performance Comparison
The following tables summarize the key quantitative data comparing the performance of this compound-9 and this compound as STAT3 inhibitors.
| Parameter | This compound-9 | This compound | Assay | Cell Line/System |
| IC₅₀ for G-CSF-induced pSTAT3 Inhibition | 3.7 µM | 16.2 µM | Luminex bead-based assay | Not specified |
| IC₅₀ for Constitutive pSTAT3 Inhibition | 10.6 ± 0.7 µM | 15.4 ± 9.2 µM | Western Blot | UM-SCC-17B (HNSCC) |
| IC₅₀ for Anchorage-Dependent Growth Inhibition | 3.2 µM | 6.3 µM | Not specified | UM-SCC-17B (HNSCC) |
Table 1: Comparison of the half-maximal inhibitory concentrations (IC₅₀) of this compound-9 and this compound in various assays.[2]
| Parameter | This compound-9 | This compound | Method |
| Binding Affinity (KD) | 4.7 ± 0.4 nM | Not Reported | Microscale Thermophoresis (MST) |
| Inhibitory Constant (Ki) | 136 nM | Not Reported | Not specified |
Table 2: Binding affinities of this compound-9 to the STAT3 protein.[2][3][4]
Mechanism of Action
Both this compound and this compound-9 are small-molecule inhibitors that target the Src Homology 2 (SH2) domain of STAT3.[3][5] The SH2 domain is crucial for the dimerization of activated STAT3, a necessary step for its translocation to the nucleus and subsequent regulation of gene expression.[5] By binding to the phosphotyrosyl peptide binding site within the SH2 domain, these inhibitors prevent the binding of STAT3 to its activated upstream receptors and block its homodimerization.[3][5] This, in turn, inhibits the entire downstream signaling cascade.[5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Caption: Canonical STAT3 signaling pathway and the point of inhibition by this compound-9 and this compound.
Caption: Experimental workflow for comparing the in vitro efficacy of this compound-9 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison of this compound-9 and this compound.
Luminex Bead-Based Assay for G-CSF-Induced pSTAT3
This assay quantifies the levels of phosphorylated STAT3 (pSTAT3) in response to a stimulant, in this case, Granulocyte-Colony Stimulating Factor (G-CSF), in the presence of the inhibitors.
Protocol:
-
Cell Culture and Starvation: Culture cells (e.g., a relevant cancer cell line) in appropriate media. Prior to the experiment, starve the cells in serum-free media for a specified period (e.g., 4-24 hours) to reduce basal STAT3 phosphorylation.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound-9 or this compound for a defined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with G-CSF at a predetermined concentration and for a specific duration to induce STAT3 phosphorylation.
-
Cell Lysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of STAT3.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Luminex Assay:
-
Use a commercially available Luminex bead-based kit for pSTAT3 (Tyr705).
-
Incubate the cell lysates with antibody-coupled magnetic beads specific for pSTAT3.
-
Add a biotinylated detection antibody, followed by a streptavidin-phycoerythrin (SAPE) conjugate.
-
Read the plate on a Luminex instrument. The fluorescence intensity is proportional to the amount of pSTAT3.
-
-
Data Analysis: Normalize the pSTAT3 signal to the total protein concentration. Plot the percentage of pSTAT3 inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify the binding affinity between a fluorescently labeled molecule and a ligand in solution.
Protocol:
-
Protein Labeling: Label purified recombinant STAT3 protein with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions. Remove excess dye using a desalting column.
-
Ligand Preparation: Prepare a serial dilution of the inhibitor (this compound-9) in the assay buffer.
-
Binding Reaction: Mix a constant concentration of the fluorescently labeled STAT3 with each concentration of the inhibitor. Allow the binding reaction to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. The instrument applies a temperature gradient and measures the movement of the fluorescently labeled STAT3. The change in thermophoresis upon ligand binding is monitored.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a binding model (e.g., the law of mass action) to determine the dissociation constant (KD).[2]
Anchorage-Dependent Growth Inhibition Assay
This assay assesses the effect of the inhibitors on the proliferation of adherent cells.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., UM-SCC-17B) into multi-well plates (e.g., 96-well plates) in their standard growth medium.
-
Inhibitor Treatment: After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound-9 or this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for colony formation.
-
Cell Viability/Staining: At the end of the incubation period, assess cell viability. This can be done by:
-
Crystal Violet Staining: Fix the cells with methanol (B129727) and stain with a crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at a specific wavelength.
-
MTT/XTT Assay: Add a tetrazolium salt solution (e.g., MTT) to the wells. Viable cells will reduce the salt to a colored formazan (B1609692) product, which can be quantified by measuring the absorbance.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of growth inhibition against the inhibitor concentration and calculate the IC₅₀ value.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound-9 is a more potent inhibitor of STAT3 than its predecessor, this compound.[2] With a significantly lower IC₅₀ for inhibiting both induced and constitutive STAT3 phosphorylation, as well as for suppressing cancer cell growth, this compound-9 shows enhanced cellular activity.[2] Furthermore, its high binding affinity to STAT3, as determined by microscale thermophoresis, provides a strong rationale for its improved inhibitory performance.[2] For researchers in the field of oncology and drug discovery, this compound-9 represents a more promising candidate for further preclinical and clinical investigation as a targeted therapy for STAT3-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic cell assay for anchorage-dependent squamous carcinoma cell lines using limiting dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of C188-9 and JAK Inhibitors in Cellular Signaling and Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for inflammatory diseases and cancer is continually evolving, with a focus on intracellular signaling pathways that drive pathogenesis. Among these, the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathways are critical hubs for cytokine and growth factor signaling. This guide provides a detailed head-to-head comparison of two distinct therapeutic strategies targeting this axis: C188-9, a direct inhibitor of STAT3, and the broader class of JAK inhibitors. This comparison is based on their mechanisms of action, target selectivity, and available preclinical and clinical data.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound-9 and JAK inhibitors lies in their specific molecular targets within the JAK-STAT signaling cascade.
This compound-9: Direct Inhibition of a Master Transcription Factor
This compound-9, also known as TTI-101, is a small molecule inhibitor that directly targets the STAT3 protein.[1][2] It specifically binds to the phosphotyrosine peptide-binding site within the Src Homology 2 (SH2) domain of STAT3.[1][2] This binding event is crucial as it prevents the dimerization of phosphorylated STAT3 monomers, a necessary step for their translocation to the nucleus and subsequent regulation of gene transcription.[2] By directly inhibiting STAT3, this compound-9 blocks the downstream effects of a multitude of cytokines and growth factors that rely on this transcription factor to exert their pro-proliferative, anti-apoptotic, and pro-inflammatory functions.[2]
JAK Inhibitors: Upstream Blockade of Kinase Activity
In contrast, JAK inhibitors are a class of drugs that target the Janus kinases (JAK1, JAK2, JAK3, and TYK2), which are tyrosine kinases that act upstream of STAT proteins. These enzymes are essential for transducing signals from cytokine and growth factor receptors to STATs.[3] Upon cytokine binding, JAKs associated with the receptor chains phosphorylate each other and the receptor itself, creating docking sites for STAT proteins. The activated JAKs then phosphorylate the recruited STATs, initiating their dimerization and nuclear translocation. JAK inhibitors, by binding to the ATP-binding pocket of one or more JAK family members, prevent this initial phosphorylation step, thereby blocking the activation of the entire downstream signaling cascade.[3]
Signaling Pathway Visualizations
To visually represent these distinct mechanisms, the following diagrams illustrate the points of intervention for this compound-9 and JAK inhibitors within the JAK-STAT pathway.
Caption: Figure 1: The JAK-STAT Signaling Pathway and Points of Inhibition.
Quantitative Data Presentation: A Comparative Overview
Direct head-to-head preclinical or clinical trials comparing this compound-9 and JAK inhibitors are limited. The following tables summarize available quantitative data from separate studies to provide a comparative perspective on their potency and efficacy. It is crucial to note that these values were determined under different experimental conditions and should not be directly compared as absolute measures of potency.
Table 1: Inhibitory Potency of this compound-9
| Parameter | Value | Cell Line / Assay | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | [4] |
| IC50 (pSTAT3 inhibition) | 10.6 ± 0.7 µM | UM-SCC-17B (HNSCC) | [5] |
| Ki (STAT3 binding) | 136 nM | Cell-free assay | [1] |
Table 2: Inhibitory Potency of Selected JAK Inhibitors (IC50 values in nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| Tofacitinib | 15 | 71 | 45 | 472 | [6] |
| Baricitinib | 0.78 | 2 | 253 | 14 | [6] |
| Upadacitinib (B560087) | 0.76 | 19 | 224 | 118 | [6] |
| Filgotinib (B607452) | 45 | 357 | 9,097 | 397 | [6] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [7] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound-9 | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | 100 mg/kg, i.p., 5 times/week | Prevented tumor xenograft growth | [5] |
| Ruxolitinib | Hodgkin Lymphoma Xenograft | 45.0 mg/kg, oral gavage, for 21 days | Significantly inhibited tumor progression and improved survival | [7] |
| Tofacitinib | Endometriosis Mouse Model | 10 mg/kg, oral gavage, for 4 weeks | Led to endometriosis lesion regression | [8] |
| AZD1480 (JAK1/2 Inhibitor) | Uterine Leiomyoma Patient-Derived Xenograft | 50 mg/kg, oral gavage, 5 days/week for 28 days | Significant reduction in xenograft volume and weight | [9] |
Target Selectivity and Off-Target Effects
This compound-9: High Specificity for STAT3
A significant advantage of this compound-9 is its high selectivity for STAT3. It has been shown to not inhibit upstream kinases such as JAKs or Src.[1] This specificity is attributed to its binding to the unique SH2 domain of STAT3. However, some studies suggest that this compound-9 may also have activity against STAT1, another member of the STAT family.[5] The focused inhibition of STAT3 is anticipated to result in a more targeted therapeutic effect with potentially fewer off-target side effects compared to broader-acting kinase inhibitors.
JAK Inhibitors: A Spectrum of Selectivity
JAK inhibitors exhibit varying degrees of selectivity for the different JAK family members.[6]
-
Pan-JAK inhibitors , such as tofacitinib, inhibit multiple JAKs.[6]
-
Selective JAK inhibitors show preference for specific JAKs, for example, upadacitinib and filgotinib are more selective for JAK1.[6]
This differential selectivity influences their efficacy and safety profiles. Inhibition of JAK1 and JAK3 is primarily associated with immunosuppressive effects, while JAK2 inhibition can lead to hematological side effects due to its role in erythropoiesis and thrombopoiesis. The broader kinase inhibition profile of some JAK inhibitors can also lead to off-target effects on other kinases, contributing to adverse events.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound-9 and JAK inhibitors.
Western Blot Analysis for Phospho-STAT3 Inhibition
This protocol is used to determine the effect of an inhibitor on the phosphorylation of STAT3 in response to a stimulus.
Experimental Workflow
Caption: Figure 2: Western Blot Workflow for pSTAT3 Analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., UM-SCC-17B) and allow them to adhere. Treat with varying concentrations of this compound-9 or a JAK inhibitor for a specified duration (e.g., 24 hours).
-
Stimulation: Stimulate the cells with a cytokine like Interleukin-6 (IL-6) or a growth factor to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-STAT3 levels to total STAT3 and the loading control.
In Vitro JAK Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.
Experimental Workflow
Caption: Figure 3: In Vitro JAK Kinase Assay Workflow.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable kinase buffer, a specific peptide substrate, and [γ-³²P]ATP.
-
Inhibitor Addition: Add the JAK inhibitor at a range of concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction, typically by adding a strong acid.
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose filter paper to capture the phosphorylated substrate.
-
Washing: Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion: Choosing the Right Inhibitor for the Right Target
The choice between a direct STAT3 inhibitor like this compound-9 and a JAK inhibitor depends on the specific therapeutic context, including the disease indication, the desired level of immunosuppression, and the tolerance for potential off-target effects.
-
This compound-9 offers a highly targeted approach by directly inhibiting a key downstream effector, STAT3. This specificity may translate to a more favorable safety profile, making it an attractive candidate for diseases where STAT3 hyperactivation is a central driver and broader immunosuppression is undesirable.
-
JAK inhibitors provide a powerful and clinically validated means of suppressing the signaling of multiple cytokines. The availability of inhibitors with varying selectivity profiles allows for a more tailored approach to treatment. However, their broader mechanism of action carries a higher risk of off-target effects and may require careful patient monitoring.
Further head-to-head preclinical and clinical studies are warranted to directly compare the efficacy and safety of these two distinct therapeutic strategies. Such studies will be invaluable in guiding the development of more effective and personalized treatments for a range of debilitating diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib alters STAT3 signaling and leads to endometriosis lesion regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the In Vivo Efficacy of the JAK Inhibitor AZD1480 in Uterine Leiomyomas Using a Patient-derived Xenograft Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse events associated with JAK inhibitors in 126,815 reports from the WHO pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
C188-9: A Comparative Analysis of Specificity for STAT3 Over Other STAT Proteins
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Specificity of the STAT3 Inhibitor C188-9.
This compound-9 (also known as TTI-101) is a potent, orally bioavailable small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a hallmark of numerous cancers and inflammatory diseases, making it a prime therapeutic target. The efficacy and safety of a targeted inhibitor hinge on its specificity. This guide provides a comprehensive comparison of this compound-9's activity against STAT3 relative to other members of the STAT protein family, supported by available experimental data and detailed methodologies.
Mechanism of Action
This compound-9 functions as a competitive inhibitor by targeting the phosphotyrosyl peptide-binding site within the Src homology 2 (SH2) domain of the STAT3 protein.[1][2] This binding event is critical as it directly blocks two key steps in STAT3 activation: its recruitment to activated cytokine receptor complexes and the subsequent homodimerization required for nuclear translocation and DNA binding.[2] By preventing these events, this compound-9 effectively blocks STAT3-mediated gene expression.[2]
Quantitative Performance Data for this compound-9
This compound-9 binds to STAT3 with high affinity and inhibits its phosphorylation and function across various cellular contexts. The following table summarizes the key quantitative metrics of this compound-9's activity against STAT3.
| Parameter | Value | Assay Type | Comments | Source |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Direct binding to purified STAT3 protein. | [3] |
| Inhibition Constant (Ki) | 136 nM | Cell-free assay | Inhibition of binding to the STAT3 SH2 domain. | [1][4] |
| IC50 (pSTAT3) | 3.7 µM | Luminex Bead-Based Assay | Inhibition of G-CSF-induced STAT3 phosphorylation. | [5] |
| IC50 (pSTAT3) | 4 - 7 µM | Not specified | Inhibition of STAT3 activation in AML cell lines. | [1][6] |
| IC50 (pSTAT3) | 8 - 18 µM | Not specified | Inhibition of G-CSF-induced STAT3 activation in primary AML cells. | [1] |
| IC50 (pSTAT3) | 10.6 ± 0.7 µM | Not specified | Inhibition of constitutive pSTAT3 in UM-SCC-17B HNSCC cells. | [5] |
| IC50 (Cell Viability) | 10.19 - 11.83 µM | Cell Viability Assay | Inhibition of growth in various hepatoma cell lines. | [1] |
Specificity Profile: STAT3 vs. Other STAT Proteins
While this compound-9 is a potent STAT3 inhibitor, evidence suggests it is not entirely specific for STAT3 over all other STAT family members. The molecule is frequently described as a dual STAT3 and STAT1 inhibitor .[7][8]
Activity Against STAT1:
-
Gene Expression Analysis: Studies on head and neck squamous cell carcinoma (HNSCC) xenografts revealed that this compound-9 treatment modulates genes regulated by STAT1. In one analysis, 83.3% (40 out of 48) of the genes downregulated by this compound-9 were known to be positively regulated by STAT1, with sixteen of these genes being co-regulated by both STAT3 and STAT1.[1][5][6] This strongly indicates a functional inhibition of the STAT1 pathway.
-
Phosphorylation Studies: Interestingly, one study found that this compound-9 did not inhibit STAT1 phosphorylation when stimulated by IFN-γ, a direct and potent STAT1 activator.[4] This suggests that this compound-9 may not directly inhibit STAT1 binding to its receptor complex but could instead exert its effect by preventing the formation of STAT1/STAT3 heterodimers, which are common in certain signaling pathways (e.g., IL-6 signaling).[4]
Activity Against STAT5:
-
Limited evidence from pre-clinical evaluations suggests potential cross-targeting of STAT5 in certain instances, though this is less characterized than its effects on STAT1.[9]
Activity Against STAT2, STAT4, and STAT6:
-
There is a lack of published data detailing the specific activity (e.g., IC50 or Kd values) of this compound-9 against STAT2, STAT4, or STAT6.
Summary of Specificity: Based on current evidence, this compound-9 should be considered a potent inhibitor of STAT3 with significant, though potentially indirect, inhibitory effects on STAT1 signaling. Its classification as a highly "specific" STAT3 inhibitor should be approached with caution, particularly in contexts where STAT1 signaling is relevant.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of inhibition by this compound-9.
Caption: JAK-STAT signaling pathway and this compound-9 inhibition mechanism.
Key Experimental Protocols
Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination
This biophysical technique measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. It allows for the precise determination of binding affinity in solution.
-
Objective: To quantify the binding affinity (Kd) of this compound-9 to purified STAT3 protein.
-
Principle: A fluorescently labeled protein (e.g., STAT3) is mixed with a serial dilution of a non-fluorescent ligand (this compound-9). The movement of the labeled protein through a temperature gradient (thermophoresis) is altered when bound to the ligand. This change is plotted against the ligand concentration to derive the Kd.
-
General Protocol:
-
Protein Labeling: Purified STAT3 protein (or a specific domain like the SH2 domain) is fluorescently labeled according to the manufacturer's protocol (e.g., RED-tris-NTA dye).
-
Sample Preparation: A constant concentration of labeled STAT3 is mixed with a 16-step serial dilution of this compound-9 in a suitable buffer (e.g., 50 mmol/L HEPES, pH 7.0, 500 mmol/L NaCl, 0.01% NP40).
-
Capillary Loading: The samples are loaded into hydrophilic glass capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a precise temperature gradient, and the fluorescence within the capillary is monitored.
-
Data Analysis: The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the this compound-9 concentration. The resulting sigmoidal binding curve is fitted to calculate the dissociation constant (Kd).
-
Luminex Bead-Based Assay for pSTAT3 Inhibition (IC50)
This cell-based immunoassay allows for the multiplexed quantification of specific protein phosphorylation events.
-
Objective: To determine the concentration of this compound-9 required to inhibit STAT3 phosphorylation by 50% (IC50) in cells.
-
Principle: Different bead sets, each with a unique spectral address, are coated with antibodies specific for total STAT3. Cell lysates are incubated with the beads. A second antibody, specific for phosphorylated STAT3 (pSTAT3) and labeled with a fluorescent reporter, is then added. A dual-laser flow cytometer identifies the bead (and thus the target) and quantifies the reporter signal, which is proportional to the amount of pSTAT3.
-
General Protocol:
-
Cell Culture and Treatment: Cells are seeded and treated with a serial dilution of this compound-9 for a defined period before being stimulated with a cytokine (e.g., G-CSF) to induce STAT3 phosphorylation.
-
Cell Lysis: Cells are lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Immunoassay: The lysate is incubated with the antibody-coupled beads.
-
Detection: A biotinylated anti-pSTAT3 antibody is added, followed by a streptavidin-phycoerythrin (SAPE) conjugate.
-
Data Acquisition: The beads are analyzed on a Luminex instrument.
-
Data Analysis: The median fluorescence intensity (MFI) for pSTAT3 is normalized to the total STAT3 signal or a housekeeping protein. The normalized values are plotted against the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.
-
References
- 1. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 2. Tti-101 | C27H21NO5S | CID 1324494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of C188-9 Results with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of phenotypic results obtained with the small molecule STAT3 inhibitor, C188-9, using RNA interference (RNAi). Direct comparison of pharmacological inhibition with genetic knockdown is crucial for target validation and for distinguishing on-target from off-target effects. This document outlines the relevant signaling pathways, experimental workflows, and detailed protocols for key validation assays.
The STAT3 Signaling Pathway and this compound-9 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of various signaling pathways initiated by cytokines and growth factors. Upon activation by upstream kinases such as Janus kinases (JAKs), STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. These target genes are involved in fundamental cellular processes including proliferation, survival, and differentiation. Dysregulation of the STAT3 pathway is a hallmark of numerous cancers and inflammatory diseases.
The small molecule this compound-9 is a potent and specific inhibitor of STAT3. It functions by binding to the SH2 domain of STAT3, which is crucial for its phosphorylation and subsequent activation. This inhibition prevents the downstream signaling cascade, impacting cell viability and survival.
Caption: this compound-9 inhibits STAT3 phosphorylation, while RNAi degrades STAT3 mRNA.
Experimental Workflow for Cross-Validation
A systematic approach is necessary to compare the effects of this compound-9 and STAT3 RNAi. The following workflow outlines the key steps, from initial treatment to downstream analysis. This ensures that the observed phenotypes can be directly and reliably compared.
Caption: A logical workflow for comparing this compound-9 and RNAi effects on STAT3.
Data Presentation: this compound-9 vs. STAT3 RNAi
The following table summarizes the expected outcomes from key validation experiments when treating cells with this compound-9 or STAT3-targeting RNAi. The quantitative results will vary depending on the cell line, experimental conditions, and the efficiency of the siRNA/shRNA.
| Parameter | Experimental Readout | This compound-9 Treatment | STAT3 RNAi | Control (Vehicle/Scrambled) |
| Target Engagement | Western Blot: pSTAT3 (Tyr705) | Decreased | Decreased | No significant change |
| Western Blot: Total STAT3 | No significant change | Decreased | No significant change | |
| qPCR: STAT3 mRNA | No significant change | Decreased | No significant change | |
| Cellular Phenotype | Cell Viability (e.g., MTT Assay) | Decreased | Decreased | No significant change |
| Apoptosis (e.g., Annexin V/PI) | Increased | Increased | No significant change | |
| Downstream Effects | Western Blot: Bcl-2, Cyclin D1 | Decreased | Decreased | No significant change |
| qPCR: c-Myc, Survivin mRNA | Decreased | Decreased | No significant change |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot for STAT3 and pSTAT3
Objective: To determine the protein levels of total STAT3 and its phosphorylated (active) form.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-pSTAT3 Tyr705, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound-9, STAT3 RNAi, or controls, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Cell Viability (MTT) Assay
Objective: To assess the effect of STAT3 inhibition on cell metabolic activity as an indicator of viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound-9 or transfect with STAT3/scrambled RNAi. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following STAT3 inhibition.
Materials:
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound-9, STAT3 RNAi, or controls in culture plates.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Quantitative PCR (qPCR) for Gene Expression
Objective: To measure the mRNA levels of STAT3 and its downstream target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for STAT3 and target genes (e.g., c-Myc, Survivin) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Following treatment, extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Data Acquisition: Run the qPCR program on a thermal cycler.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
TTI-101 (C188-9): A Comprehensive Guide to the First-in-Class STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and analysis of TTI-101, a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Previously known in preclinical literature as C188-9, TTI-101 has emerged as a promising therapeutic agent, showing anti-tumor activity in a range of cancers. This document synthesizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.
Introduction: From this compound-9 to TTI-101
TTI-101 (formerly this compound-9) is a potent and selective inhibitor of STAT3, a transcription factor that plays a critical role in tumor cell survival, proliferation, and immune evasion.[1][2][3] Constitutive activation of STAT3 is a hallmark of numerous human cancers, including head and neck squamous cell carcinoma (HNSCC), hepatocellular carcinoma (HCC), breast cancer, and various hematological malignancies, making it an attractive target for cancer therapy.[4][5] TTI-101 was developed to directly bind to the SH2 domain of STAT3, a crucial step for its activation, thereby inhibiting its downstream signaling functions.[6][7][8] The transition from the research designation this compound-9 to the clinical designation TTI-101 marks its advancement from a laboratory tool to a clinical drug candidate.[8][9]
Mechanism of Action
TTI-101 functions as a competitive inhibitor of STAT3.[8] It specifically targets the phosphotyrosine (pY) peptide-binding site within the STAT3 Src homology 2 (SH2) domain.[6][7][10] This binding prevents the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby inhibiting its phosphorylation at the critical tyrosine 705 residue (pY705).[1][4][9] The inhibition of phosphorylation prevents the subsequent homodimerization and nuclear translocation of STAT3, ultimately blocking its ability to regulate the transcription of target genes involved in oncogenesis.[2][7]
Caption: Mechanism of TTI-101 (this compound-9) in inhibiting the STAT3 signaling pathway.
Quantitative Performance Data
TTI-101 has demonstrated potent and selective inhibition of STAT3 in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Recombinant STAT3 | [6] |
| Inhibitory Constant (Ki) | 136 nM | STAT3 pY-peptide binding | [6] |
| IC50 (G-CSF-induced pSTAT3) | 3.3 – 10.5 µM | Not specified | [11] |
| IC50 (STAT3 activation) | 4-7 µM | AML cell lines | [12] |
| IC50 (STAT3 activation) | 8-18 µM | Primary AML samples | [12] |
Table 2: Preclinical In Vivo Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude mice with UM-SCC-17B xenografts | 100 mg/kg, i.p., 5 times/week | Prevented tumor xenograft growth | [11] |
| Breast Cancer | CDX models | Not specified | Reduced tumor growth | [13] |
| Thermal Burn-Induced Muscle Wasting | Mice | 50 mg/kg, i.p., every 24h | Reduced muscle atrophy and increased grip strength | [14] |
| Chronic Kidney Disease-Induced Muscle Wasting | Rats | 100 mg/kg/day, gavage, for 7 days | Suppressed activated STAT3 and improved muscle grip strength | [15] |
Phase 1 Clinical Trial of TTI-101
A first-in-human, Phase 1 clinical trial (NCT03195699) evaluated the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of TTI-101 in patients with advanced solid tumors.[1][2][3][16]
Table 3: Summary of Phase 1 Clinical Trial (NCT03195699)
| Parameter | Finding | Reference |
| Patient Population | 64 patients with advanced solid tumors (median 3 prior therapies) | [1][17] |
| Dose Levels | 3.2, 6.4, 12.8, and 25.6 mg/kg/day (orally, twice daily) | [1][16] |
| Recommended Phase 2 Dose (RP2D) | 12.8 mg/kg/day | [1][17] |
| Safety and Tolerability | Well-tolerated; no dose-limiting toxicities or fatal treatment-related adverse events (TRAEs). Most common TRAE was Grade 1/2 diarrhea. | [1][16][17] |
| Pharmacokinetics | Linear pharmacokinetics from 3.2 to 12.8 mg/kg/day. | [1][17] |
| Efficacy (Evaluable patients, n=41) | Confirmed Partial Response (cPR): 12% (5 patients)Stable Disease (SD): 41% (17 patients)Clinical Benefit Rate (CBR): 54% | [1][18] |
| Efficacy in HCC (Evaluable patients, n=17) | cPR: 18% (3 patients) with a median time to treatment failure of 10.6 months. | [1][18] |
digraph "Clinical_Trial_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Phase 1 Clinical Trial Workflow for TTI-101", size="7.6,!", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Patient_Recruitment" [label="Patient Recruitment\n(Advanced Solid Tumors,\nRefractory to Prior Therapies)"]; "Dose_Escalation" [label="Dose Escalation Cohorts\n(3+3 Design)\nDL1-DL4"]; "RP2D_Determination" [label="Recommended Phase 2 Dose\n(RP2D) Determination"]; "Dose_Expansion" [label="Dose Expansion Cohorts\n(HCC and non-HCC)"]; "Primary_Endpoints" [label="Primary Endpoints:\n- Safety & Tolerability\n- Pharmacokinetics (PK)\n- RP2D"]; "Secondary_Endpoints" [label="Secondary Endpoints:\n- Clinical Outcomes (ORR, CBR)\n- Pharmacodynamics (PD)"];
"Patient_Recruitment" -> "Dose_Escalation"; "Dose_Escalation" -> "RP2D_Determination"; "RP2D_Determination" -> "Dose_Expansion"; "Dose_Escalation" -> "Primary_Endpoints" [style=dashed]; "Dose_Expansion" -> "Secondary_Endpoints" [style=dashed]; }
Caption: Workflow of the Phase 1 clinical trial for TTI-101.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound-9/TTI-101.
In Vitro STAT3 Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound-9 on cytokine-induced STAT3 phosphorylation.
-
Method:
-
Culture relevant cells (e.g., UM-SCC-17B HNSCC cells) in appropriate media.[6]
-
Incubate cells with varying concentrations of this compound-9 (e.g., 0.1 to 30 µM) for a specified duration (e.g., 24 hours).[6]
-
Stimulate STAT3 phosphorylation with a cytokine such as Granulocyte-Colony Stimulating Factor (G-CSF).[11][12]
-
Lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using Western blotting or Phospho-flow cytometry.
-
Calculate the IC50 value, which is the concentration of this compound-9 that inhibits 50% of the maximal pSTAT3 induction.[11]
-
Animal Xenograft Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound-9.
-
Method:
-
Inject human cancer cells (e.g., 1.5 x 10^6 UM-SCC-17B cells) subcutaneously into the flank or orthotopically (e.g., tongue) of immunocompromised mice (e.g., athymic nude mice).[11]
-
Allow tumors to establish to a certain volume (e.g., 15-20 mm³).[11]
-
Randomize mice into treatment groups (e.g., vehicle control, this compound-9).
-
Administer this compound-9 at a specified dose and schedule (e.g., 100 mg/kg, intraperitoneally, 5 times a week).[11]
-
Measure tumor volumes regularly (e.g., twice weekly) using calipers.
-
At the end of the study, harvest tumors for further analysis (e.g., RNA sequencing to assess target gene modulation).[11][12]
-
Pharmacokinetic (PK) Studies in Mice
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound-9.
-
Method:
-
Administer a single dose of this compound-9 to mice via the intended clinical route (e.g., oral gavage) or intraperitoneal injection.[11]
-
Collect blood samples at various time points post-administration.
-
Process blood to obtain plasma.
-
Analyze the concentration of this compound-9 in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine bioavailability and clearance rates.[11]
-
Conclusion
TTI-101 (formerly this compound-9) is a pioneering STAT3 inhibitor that has demonstrated a favorable preclinical profile and promising early clinical activity. Its specific mechanism of action, good oral bioavailability, and manageable safety profile make it an important agent in the landscape of targeted cancer therapies.[1][6] The data from the Phase 1 trial, particularly the confirmed partial responses in heavily pre-treated patients with HCC and other solid tumors, provide a strong rationale for its ongoing development in Phase 2 studies.[1][18][19] This guide serves as a foundational resource for researchers and clinicians interested in the continued investigation and potential application of this novel therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. tvarditherapeutics.com [tvarditherapeutics.com]
- 9. TTI-101 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Frontiers | this compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 11. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. onclive.com [onclive.com]
- 19. Tvardi Announces Publication of First-in-Human Study of TTI-101 | Tvardi Therapeutics [ir.tvarditherapeutics.com]
Safety Operating Guide
Proper Disposal Procedures for C188
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of C188 (CAS Number: 857064-38-1), a compound also known as WP1066. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All disposal activities must comply with federal, state, and local regulations.
Immediate Safety and Handling Precautions
This compound is an irritant and may be harmful if ingested or inhaled.[1] The toxicological properties of this product have not been fully investigated.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes:
-
Respirator: To prevent inhalation of dust or vapor.
-
Impervious Gloves: Heavy rubber or other suitable material.
-
Safety Goggles/Face Shield: To protect eyes and face.
-
Lab Coat/Protective Clothing: To prevent skin contact.
Ensure that a safety shower and eye wash station are readily available in the handling area.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse any dust or vapors.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.
-
Contain and Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully scoop up the material.[1] Avoid creating dust.[2][3]
-
Collect and Containerize: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.
-
Decontaminate the Area: Wash the affected spill area thoroughly after the material has been collected.
-
Personal Decontamination: Wash skin immediately with plenty of water if contact occurs.[1]
Waste Classification
While specific waste classification for this compound may vary by jurisdiction, it should be treated as a hazardous waste. Based on its chemical properties as a brominated organic compound with a cyano functional group, it would likely fall under one or more of the following EPA hazardous waste categories.
| Hazardous Waste Characteristic | Description | Potential Applicability to this compound |
| Toxicity (T) | Wastes that are harmful or fatal when ingested or absorbed. | This compound is described as potentially harmful. |
| Reactivity (R) | Wastes that are unstable under normal conditions and can create toxic gases. | The cyano group can release toxic gases under certain conditions. |
| Listed Wastes (F, K, P, U) | Wastes from specific industrial processes or discarded commercial chemical products. | Depending on its use and concentration, it could be classified under P or U lists for toxic wastes.[2] |
It is the responsibility of the waste generator to properly classify the waste in accordance with applicable regulations.[4]
Disposal Procedure
The recommended method for the disposal of this compound is incineration.[1] This should only be performed by a licensed and regulated chemical incineration facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[1]
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this compound waste with other waste streams unless it is a compatible combustible solvent intended for incineration.
-
Containerization:
-
Place solid this compound waste into a clearly labeled, sealed, and compatible container.
-
For incineration, this compound can be dissolved or mixed with a combustible solvent.[1] This solution should be placed in a suitable container for flammable liquids.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "(S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide" and/or "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.
-
Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by regulations.
Important Considerations:
-
NEVER dispose of this compound down the drain or in regular trash.[5]
-
Observe all federal, state, and local laws regarding hazardous waste disposal.[1]
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
-
Combustion Chamber: The waste is introduced into a primary combustion chamber where it is burned at high temperatures (typically above 1800°F or 982°C) in the presence of excess oxygen.[8] This breaks down the organic molecules.
-
Afterburner (Secondary Chamber): The gases from the primary chamber are then passed into a secondary chamber (afterburner) at even higher temperatures to ensure the complete destruction of any remaining hazardous organic compounds and to meet the required 99.99% destruction and removal efficiency (DRE).[9]
-
Flue Gas Treatment (Scrubber): The hot gases from the afterburner are then cooled and passed through a scrubbing system. This system neutralizes acidic gases (such as hydrogen bromide and hydrogen cyanide that would form from this compound) and removes particulate matter before the cleaned gas is released into the atmosphere.[1]
References
- 1. wku.edu [wku.edu]
- 2. actenviro.com [actenviro.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Source Code [rcrainfo.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. 1-act.com [1-act.com]
- 8. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Navigating the Safe Handling of C188: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of C188, a cell-permeable naphthol compound and STAT3 inhibitor used in research. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of experimental outcomes.
This compound, also known as this compound-9 or TTI-101, is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions by targeting the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1] While a safety data sheet from one supplier indicates that this compound-9 is not classified as a hazardous substance under REACH regulation, it is imperative to follow standard laboratory safety protocols when handling this and any other chemical compound.[4]
Personal Protective Equipment (PPE) and Essential Safety Measures
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Wear standard laboratory nitrile gloves to prevent skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from potential splashes of this compound solutions. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing. |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the compound's stability.
Receiving and Inspection
Upon receipt of the this compound compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.
Preparation of Stock Solutions
This compound is typically supplied as a powder and needs to be dissolved in a suitable solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.[1][3][5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes.
-
Calculation: Determine the required mass of this compound for the desired volume and concentration of the stock solution. The molecular weight of this compound-9 is 471.52 g/mol .[5]
-
Procedure:
-
Under a chemical fume hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath at up to 50°C and ultrasonication may aid in dissolution.[1]
-
Storage
Proper storage is essential to maintain the stability of the this compound compound and its solutions.
| Form | Storage Condition | Stability |
| Powder | Store at -20°C for long-term storage.[3] | Stable for at least 3 years when stored under nitrogen.[3] |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C.[3][5] | Stock solutions are stable for up to 6 months at -20°C and up to 1 year at -80°C.[3][5] Avoid repeated freeze-thaw cycles. |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.
-
Unused this compound Powder and Stock Solutions: Dispose of as chemical waste. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated chemical waste container.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of the STAT3 inhibitor this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. STAT3 Inhibitor XIII, this compound-9 The Stat3 Inhibitor XIII, this compound-9 controls the biological activity of Stat3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
